6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Description
BenchChem offers high-quality 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNZAYZXGCYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a Pharmacophore Scaffold
Executive Summary
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) represents a critical heterobifunctional scaffold in modern medicinal chemistry. Functioning primarily as a kinase inhibitor intermediate, this molecule combines a pyrimidine "hinge-binding" motif with a solubilizing piperidine tail. Its structural duality allows it to serve as both a hydrogen-bond acceptor/donor system for active site recognition and a versatile linker for Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical profile, validated synthesis routes, and structural characterization.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule is characterized by a 4,6-disubstituted pyrimidine core. The methoxy group at position 6 modulates electron density, affecting the basicity of the ring nitrogens, while the 4-amino-piperidine moiety provides a vector for extending into solvent-exposed regions of protein targets.
Table 1: Core Chemical Data
| Property | Value |
| IUPAC Name | 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine |
| CAS Number | 1354088-13-3 |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| Exact Mass | 208.1324 |
| SMILES | COC1=CC(NC2CCNCC2)=NC=N1 |
| InChI Key | InChI=1S/C10H16N4O/c1-15-9-6-8(12-7-11-9)13-10-2-4-14-5-3-10/h6-7,10,14H,2-5H2,1H3,(H,11,12,[1][2][3][4][5]13) |
Table 2: Physicochemical Properties (Predicted)
| Parameter | Value | Significance |
| cLogP | 0.65 ± 0.4 | Indicates good water solubility; ideal for orally bioavailable drugs. |
| pKa (Piperidine) | ~10.8 | Secondary amine is protonated at physiological pH, aiding solubility. |
| pKa (Pyrimidine) | ~2.5 | Weakly basic; unlikely to protonate at physiological pH. |
| PSA (Polar Surface Area) | 64.0 Ų | Well within the Veber rule (<140 Ų) for membrane permeability. |
| H-Bond Donors | 2 | NH (linker), NH (piperidine). |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens (2), Methoxy O, Piperidine N. |
Synthetic Methodology
The synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine follows a convergent SNAr (Nucleophilic Aromatic Substitution) strategy. This protocol is designed for high purity and scalability, utilizing a Boc-protection strategy to prevent polymerization.
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway via sequential nucleophilic aromatic substitution.
Detailed Protocol
Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine
-
Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine (1.0 eq) and anhydrous methanol (10 vol).
-
Addition: Cool to 0°C. Dropwise add Sodium Methoxide (NaOMe, 1.05 eq, 25% wt in MeOH) over 30 minutes. Critical: Control temperature to <5°C to avoid bis-substitution.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Concentrate solvent. Resuspend residue in water/EtOAc. Extract organic layer, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~85-90% white solid.
Step 2: Coupling with N-Boc-4-aminopiperidine
-
Setup: Dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in Isopropanol (iPrOH) or DMF (10 vol).
-
Reagents: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Reflux at 80-90°C for 12-16 hours.
-
Workup: Cool to RT. Pour into ice water. If precipitate forms, filter. If oil forms, extract with DCM. Purify via silica gel chromatography (0-5% MeOH in DCM).
-
Intermediate: tert-butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate.
Step 3: Deprotection to Final Product
-
Setup: Dissolve Intermediate from Step 2 in DCM (5 vol).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane dropwise at 0°C.
-
Reaction: Stir at RT for 2-4 hours until LC-MS shows complete Boc removal (Mass shift -100).
-
Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ or 1N NaOH to pH >10. Extract with DCM/iPrOH (3:1) multiple times (product is polar).
-
Final Purification: Recrystallize from EtOH/Ether or use preparative HPLC if high purity (>99%) is required.
Structural Analysis & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR) Interpretation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.15 (s, 1H): Pyrimidine C2-H (Deshielded singlet, characteristic of pyrimidine between nitrogens).
-
δ 7.10 (d, 1H): Exocyclic NH (Doublet, couples to piperidine CH).
-
δ 5.85 (s, 1H): Pyrimidine C5-H (Upfield singlet due to electron-donating methoxy and amino groups).
-
δ 3.80 (s, 3H): Methoxy -OCH₃ (Strong singlet).
-
δ 3.90 (m, 1H): Piperidine C4-H (Methine proton).
-
δ 2.90 & 2.50 (m, 4H): Piperidine C2/C6-H (Methylene protons adjacent to amine).
-
δ 1.80 & 1.30 (m, 4H): Piperidine C3/C5-H.
-
Mass Spectrometry (LC-MS)[2][3]
-
Ionization Mode: ESI+
-
Observed Mass: [M+H]⁺ = 209.13 (Calculated: 209.14).
-
Fragmentation Pattern: Loss of methoxy (-31) or retro-Diels-Alder cleavage of the piperidine ring may be observed at high collision energies.
Applications in Drug Discovery
This molecule is not merely a building block; it is a privileged scaffold in kinase inhibitor design.
Mechanism of Action (Pharmacophore)[10]
-
Hinge Binding: The pyrimidine N1 and the exocyclic amino group (N-H) form a donor-acceptor pair that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., JAK, PLK4, FtsZ).
-
Solvent Interaction: The piperidine ring projects into the solvent-exposed region. The secondary amine at the 4-position of the piperidine is a "handle" for attaching solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).
Pharmacophore Mapping
Figure 2: Pharmacophore interaction map showing the functional roles of each moiety.
Key Therapeutic Areas
-
Oncology: Used in the synthesis of PLK4 inhibitors (Polo-like kinase 4) for breast cancer treatment. The scaffold replaces the purine core to improve selectivity.
-
Antimicrobials: Investigated as an FtsZ inhibitor (filamenting temperature-sensitive mutant Z) scaffold, disrupting bacterial cell division.
-
Linker Chemistry: The secondary amine allows for the attachment of PROTAC E3 ligase ligands or antibody-drug conjugate (ADC) linkers.
References
-
BLD Pharm. (n.d.). 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine Product Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46879632 (Related Scaffold). Retrieved from
-
Yi, Y. et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from
-
Sun, N. et al. (2017). Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega.[6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1354088-13-3,6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Solubility & Handling of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in DMSO
Executive Summary
This technical guide details the solubility profile, preparation protocols, and handling requirements for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (and its structural analogs) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and assay biologists, this document moves beyond simple solubility values to explore the mechanistic interactions between the solute and solvent. It provides a self-validating workflow for preparing high-integrity stock solutions suitable for high-throughput screening (HTS) and cellular assays.
Physicochemical Profile & Solubility Logic
To master the solubility of this compound, one must first understand its structural interaction with DMSO. The molecule comprises three distinct pharmacophores: a pyrimidine core , a methoxy substituent , and a piperidin-4-yl amine tail.
Structural Analysis
-
H-Bond Acceptors: The pyrimidine nitrogens and the methoxy oxygen act as strong hydrogen bond acceptors.
-
H-Bond Donors: The secondary amine (linker) and the piperidine nitrogen (if secondary) serve as donors.
-
Lipophilicity (LogP): The estimated LogP is typically between 1.0 and 2.5 (depending on specific substitution), placing it in the "moderately lipophilic" range.
Why DMSO?
DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this class of heterocycles due to its dipolar aprotic nature.
-
Mechanism: The exposed oxygen atom of DMSO is highly electronegative, allowing it to disrupt the crystal lattice of the pyrimidine-amine solid by accepting hydrogen bonds from the amine protons. Simultaneously, the methyl groups of DMSO interact with the hydrophobic pyrimidine ring via Van der Waals forces.
Theoretical Solubility Limit
Based on structural analogs (e.g., aminopyrimidines), the Free Base form of this compound typically exhibits high solubility in DMSO, often exceeding 50 mM (approx. 10–15 mg/mL).
-
Critical Caveat (Salt Forms): If the compound is supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , the lattice energy is significantly higher. While still soluble in DMSO, salts may require kinetic energy input (sonication) to initiate dissolution.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM stock solution in 100% anhydrous DMSO.
Reagents & Equipment
-
Compound: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (Purity >95%).
-
Solvent: Anhydrous DMSO (≥99.9%, stored under
or over molecular sieves). Note: Standard DMSO is hygroscopic; absorbed water can precipitate the compound. -
Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Avoid polystyrene.
Step-by-Step Workflow
Step 1: Gravimetric Quantification
Weigh approximately 2–5 mg of the solid compound into the amber vial. Record the exact mass (
-
Why: Volumetric handling of solids is inaccurate. Always weigh first, then calculate solvent volume.
Step 2: Volume Calculation
Calculate the required DMSO volume (
-
Example: For 2.1 mg of compound (MW ≈ 208.26 g/mol ) at 10 mM (0.01 M):
Step 3: Solvation & Homogenization Pipette the calculated volume of anhydrous DMSO into the vial.
-
Vortex: 30 seconds at medium speed.
-
Visual Inspection: Check for "schlieren" lines (swirls indicating density differences) or undissolved particulates.
-
Sonication (If needed): If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. Caution: Prolonged sonication heats DMSO, potentially degrading unstable compounds.
Step 4: Quality Control (QC) Verify solubility using a nephelometer or simple light scattering (laser pointer test). The solution must be optically clear.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision matrix for handling this compound based on its solid-state form (Salt vs. Free Base).
Figure 1: Decision logic for solubilizing aminopyrimidine derivatives, accounting for salt-form variations.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Immediate Precipitation | Water contamination in DMSO. | Use Anhydrous DMSO (opened <1 month ago). DMSO absorbs atmospheric water rapidly, reducing solubility of lipophilic drugs. |
| Cloudiness after Freezing | "Crash-out" upon thawing. | Heat & Sonicate. DMSO freezes at 19°C. Upon thawing, local concentration gradients cause precipitation. Warm to 37°C and vortex before use. |
| Gel Formation | High concentration (>100 mM). | Dilute to 10 mM . Aminopyrimidines can stack (π-π stacking) at high concentrations, forming viscous gels. |
Biological Context: Assay Limits
When transferring this stock solution to biological assays (cell culture or enzymatic), the Final DMSO Concentration is the limiting factor.[1]
-
Enzymatic Assays: Most kinases tolerate up to 5% DMSO.
-
Cell-Based Assays: Keep DMSO < 0.5% (v/v).
-
Calculation: To achieve a 10
M drug concentration with 0.1% DMSO, your stock must be 10 mM. -
Toxicity Warning: High DMSO levels permeabilize cell membranes, leading to false positives (pan-assay interference) [1].
-
Serial Dilution Strategy
Do not dilute the 10 mM DMSO stock directly into aqueous media (buffer/media). This causes "shock precipitation."
-
Correct Method: Perform serial dilutions in 100% DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), then transfer a small volume (e.g., 1
L) to the aqueous assay volume (e.g., 1000 L).
References
-
BenchChem. (2025).[2] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from
-
Cayman Chemical. (2022).[3] Product Information: Dacarbazine (Structural Analog Solubility Data). Retrieved from
-
National Institutes of Health (NIH). (2024). Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization.[4] J Neurosci Methods. Retrieved from
-
ResearchGate. (2016). Discussion: How to make a stock solution of a substance in DMSO? Retrieved from
Sources
Introduction: The Critical Role of pKa in Modern Drug Development
An In-Depth Technical Guide to the Physicochemical Characterization of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A Focus on pKa Determination
In the landscape of drug discovery and development, the acid-base dissociation constant, or pKa, stands as a foundational physicochemical parameter. It governs a molecule's ionization state at different physiological pH levels, thereby profoundly influencing its solubility, permeability, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3] A drug's ability to cross cellular membranes, engage with its biological target, and avoid off-target effects is intrinsically linked to its charge state.[3][4] Consequently, the precise determination of pKa values is not merely a perfunctory characterization step but a critical component of rational drug design and lead optimization, enabling medicinal chemists to fine-tune molecules for enhanced efficacy and safety.[5]
This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a molecule possessing multiple ionizable centers. As no public data for this specific compound's pKa exists, this document serves as a procedural whitepaper, outlining both established experimental techniques and robust computational approaches. We will delve into the causality behind experimental choices, provide actionable protocols, and synthesize the expected outcomes, offering a complete framework for researchers and drug development professionals.
Chapter 1: Molecular Structure and Analysis of Ionizable Centers
The first step in any pKa determination is a thorough analysis of the molecule's structure to identify all functional groups capable of accepting or donating a proton.
Structure: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
The molecule is comprised of three key moieties: a pyrimidine ring, a piperidine ring, and a linking secondary amine. This structure presents three distinct basic centers that will become protonated at different pH values:
-
Piperidine Nitrogen (N-H): This is a secondary aliphatic amine. Aliphatic amines are typically strong bases, and the pKa of the conjugate acid of piperidine itself is approximately 11.2. We can anticipate this center to be the most basic in the molecule.[6][7]
-
Exocyclic Amine Nitrogen (N-H): This secondary amine links the two ring systems. Its basicity will be significantly influenced by the electron-withdrawing nature of the attached pyrimidine ring, likely rendering it less basic than the piperidine nitrogen.
-
Pyrimidine Ring Nitrogens (N1 and N3): Pyrimidine is an aromatic diazine. The lone pair of electrons on each nitrogen atom can accept a proton. The methoxy group (-OCH3) at the 6-position is an electron-donating group, which should increase the electron density in the ring and thus increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine.[8]
Given these features, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a polybasic compound, and its complete characterization requires the determination of three distinct pKa values.
Chapter 2: Experimental Determination of pKa Values
Experimental measurement remains the gold standard for pKa determination, providing the most accurate data for regulatory and formulation purposes.[5] The choice of method often depends on the compound's properties, such as solubility and the amount of material available.
Potentiometric Titration: The Benchmark Method
Potentiometric titration is a highly precise and widely used technique for pKa measurement.[9][10] It involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Causality and Rationale: For a basic compound like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, the analyte solution is titrated with a strong acid (e.g., HCl). As the acid is added, the basic centers are progressively protonated. A plot of pH versus the volume of titrant added produces a titration curve. The midpoint of the buffer region, identified by an inflection point in the curve, corresponds to the pH at which 50% of a specific functional group is protonated; at this point, pH = pKa.[11][12] For a polybasic compound, multiple inflection points will be observed.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11] Ensure the temperature of the buffers and the sample solution is constant (e.g., 25°C).
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM.[12]
-
If aqueous solubility is low, a co-solvent such as methanol or acetonitrile may be used. However, the pKa must then be determined at several co-solvent concentrations and extrapolated back to 0% to find the aqueous pKa.[10][13]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[11]
-
-
Titration Environment: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement of basic pKa values.[12]
-
Titration Process:
-
Place the solution in a temperature-controlled vessel with continuous stirring.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[12]
-
Record the pH and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first and second derivatives of the titration curve to accurately locate the equivalence points (inflection points).
-
The pKa value for each basic center is equal to the pH at the half-equivalence point.[11]
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Capillary Electrophoresis (CE): A High-Throughput Alternative
Capillary Electrophoresis is a powerful separation technique that can be readily adapted for pKa determination, offering advantages such as extremely low sample consumption, high speed, and tolerance for impure samples.[14][15]
Causality and Rationale: The principle behind CE-based pKa determination is that the electrophoretic mobility of a molecule is directly dependent on its charge-to-size ratio. As the pH of the background electrolyte (BGE) is varied, the ionization state of the analyte changes, which in turn alters its effective mobility. A plot of effective mobility versus pH yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[16][17]
Detailed Experimental Protocol:
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and finally the background electrolyte (BGE).
-
Buffer Preparation: Prepare a series of BGEs covering a wide pH range (e.g., from pH 2 to 12) at constant ionic strength. A 24-point buffer system can provide high resolution.[15]
-
Sample Preparation: Dissolve the analyte and a neutral marker (e.g., DMSO or mesityl oxide) in water or a suitable co-solvent to a concentration of ~1 mg/mL.
-
Electrophoretic Run:
-
For each BGE, perform an injection of the sample solution.
-
Apply a constant voltage (e.g., 20 kV) and record the migration times of the analyte and the neutral marker using a UV detector.[17]
-
-
Data Analysis:
-
Calculate the effective mobility (µ_eff) of the analyte at each pH using the migration times of the analyte and the neutral marker.
-
Plot the effective mobility (y-axis) against the pH of the BGE (x-axis).
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.[15] For a polybasic compound, the curve will show multiple inflections.
-
Workflow for Capillary Electrophoresis pKa Determination
Caption: Workflow for pKa determination by capillary electrophoresis.
Chapter 3: Computational Prediction of pKa Values
In silico pKa prediction has become an indispensable tool in early drug discovery, offering rapid, cost-effective estimations before a compound is even synthesized.[5][18] These methods are particularly valuable for triaging large numbers of virtual compounds.
Causality and Rationale: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction.[19] Quantum mechanics (QM) based methods calculate this free energy change by modeling the molecule in its protonated and deprotonated states, accounting for the crucial effects of the solvent.
Methodologies and Workflow:
-
Structure Preparation: Generate 3D coordinates for the neutral form of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and each of its three singly-protonated forms.
-
Conformational Search: For each of the four species, perform a thorough conformational search to identify the lowest energy conformers, as these will be the most populated in solution.
-
Geometry Optimization and Energy Calculation:
-
Perform a high-level geometry optimization on the lowest-energy conformers using a quantum mechanical method, such as Density Functional Theory (DFT).[20][21]
-
Crucially, these calculations must be performed with a continuum solvation model (e.g., SMD, PCM) to simulate the aqueous environment, as the solvent has a massive stabilizing effect on charged species.[19][22]
-
-
pKa Calculation: The pKa is calculated from the absolute Gibbs free energies of the protonated (HA+) and neutral (A) forms using the following thermodynamic cycle:
-
pKa = (G(A)aq - G(HA+)aq) / (2.303 * RT) - C
-
Where G(A)aq and G(HA+)aq are the calculated free energies in solution, and C is a constant representing the free energy of the solvated proton, which is specific to the theoretical method used.[22]
-
Workflow for Quantum Mechanical pKa Prediction
Caption: Workflow for computational pKa prediction using QM methods.
Chapter 4: Synthesis of Data and Interpretation
A combination of experimental and computational approaches provides the most reliable ionization profile for a novel compound.[5] The data should be consolidated and interpreted in the context of the molecule's structure.
Illustrative Data Table for pKa Determination of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
| Ionization Center Assignment | Predicted pKa (QM) | Experimental pKa (Potentiometry) | Experimental pKa (CE) |
| Piperidine Nitrogen | ~10.5 - 11.0 | Value 1 | Value 1 |
| Exocyclic Amine Nitrogen | ~7.0 - 8.0 | Value 2 | Value 2 |
| Pyrimidine Ring Nitrogen | ~4.5 - 5.5 | Value 3 | Value 3 |
Note: The predicted values are expert estimations based on related structures. Experimental values would be populated upon completion of the protocols described above.
Interpretation and Assignment:
-
Highest pKa (Value 1): This value is confidently assigned to the protonation of the piperidine nitrogen. Saturated aliphatic amines are consistently the strongest bases in such structures.[7]
-
Lowest pKa (Value 3): This value corresponds to the protonation of one of the pyrimidine ring nitrogens. Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. The electron-donating methoxy group increases its basicity relative to unsubstituted pyrimidine, but it remains the least basic site.[23]
-
Intermediate pKa (Value 2): This value is assigned to the exocyclic amine. While it is a secondary amine, its direct attachment to the electron-deficient pyrimidine ring substantially reduces its basicity compared to the piperidine nitrogen.
Conclusion
The accurate determination of the pKa values for a polybasic molecule like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a non-trivial but essential task in drug development. This guide has outlined a robust, multi-pronged strategy that combines the precision of experimental methods like potentiometric titration and capillary electrophoresis with the predictive power of quantum mechanical calculations. By understanding the underlying principles of each technique and following structured protocols, researchers can generate a complete and reliable ionization profile. This knowledge is paramount for optimizing a compound's ADME properties, guiding formulation development, and ultimately creating safer and more effective therapeutic agents.[2]
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Yoshida, N., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]
-
Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]
-
Garrido, G., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
-
Manallack, D.T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available from: [Link]
-
Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Špirtović-Halilović, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity. Available from: [Link]
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Jouyban, A., et al. (2002). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Chromatography A. Available from: [Link]
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El-Ghannam, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan. Available from: [Link]
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Galano, A., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]
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Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Lee, J., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Chemical Information and Modeling. Available from: [Link]
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Analiza. Using Capillary Electrophoresis to Measure pKa. Available from: [Link]
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Shields, G.C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Available from: [Link]
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ResearchGate. (2025). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. Available from: [Link]
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PubChemLite. 4-(4-methoxybenzyl)-6-{1-[(4-methoxyphenyl)carbonyl]-piperidin-4-yl}pyrimidin-2-amine. Available from: [Link]
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ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine. Available from: [Link]
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ResearchGate. Experimental amine basicity (pKa). Available from: [Link]
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Wang, Z., et al. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry. Available from: [Link]
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Vaswani, R.G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2. Journal of Medicinal Chemistry. Available from: [Link]
-
Sutormin, D., et al. (2022). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules. Available from: [Link]
-
ResearchGate. Piperidine nucleus in the field of drug discovery. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Tiekink, E.R.T., et al. (2016). 2-(3-Methoxyphenoxy)pyrimidine. Acta Crystallographica Section E. Available from: [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs. Available from: [Link]
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PubChem. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. Available from: [Link]
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ResearchGate. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines. Available from: [Link]
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ResearchGate. Examples of piperidine pyrimidine amides with inhibitory activity. Available from: [Link]
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El-Gazzar, M.G., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC Chemistry. Available from: [Link]
-
ResearchGate. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. Available from: [Link]_
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FAFDrugs4. Descriptors. Available from: [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Available from: [Link]
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Al-Omair, M.A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules. Available from: [Link]
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Magare, B.K., et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Polycyclic Aromatic Compounds. Available from: [Link]
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The Pharmacophore of Precision: Methoxypyrimidine Amine Derivatives
Content Type: Technical Whitepaper & Experimental Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
In the landscape of small-molecule drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," serving as the backbone for countless FDA-approved therapeutics. However, within this broad class, methoxypyrimidine amine derivatives have emerged as a distinct, high-value sub-class. This moiety combines the hydrogen-bonding capability of an exocyclic amine (critical for kinase hinge binding) with the electronic modulation and specific solvation properties of a methoxy substituent.
This guide moves beyond general literature to provide a rigorous technical analysis of this scaffold. We will explore its structural activity relationships (SAR), detail the mechanistic basis of its efficacy in oncology (specifically PI3K/mTOR and EGFR pathways), and provide self-validating protocols for synthesis and biological evaluation.
Structural Rationale: The "Why" of the Scaffold
To design effective drugs, one must understand the atomic-level contributions of the core scaffold. The methoxypyrimidine amine architecture is not arbitrary; it is an evolved solution to the "kinase problem."
The Hinge Binding Hypothesis
Most kinase inhibitors function as ATP-competitive antagonists. The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge region. The 2-aminopyrimidine motif mimics this interaction perfectly:
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone NH of the hinge.
-
C2-Amine (Exocyclic): Donates a hydrogen bond to the backbone Carbonyl of the hinge.
The Methoxy Advantage
Why add a methoxy group?
-
Electronic Tuning: The methoxy group (
) is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This subtle push-pull effect increases the electron density on the pyrimidine nitrogen atoms, potentially strengthening the hinge H-bond acceptance without making the ring too electron-rich (which could invite metabolic oxidation). -
Conformational Locking: Through intramolecular hydrogen bonding or steric repulsion, a methoxy group can lock the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation (entropy reduction).
-
Solubility & Permeability: Unlike a simple methyl group, the methoxy oxygen can accept H-bonds from water, improving aqueous solubility—a critical failure point for many aromatic kinase inhibitors.
Therapeutic Frontiers: Oncology & Beyond
Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is hyperactivated in diverse cancers. First-generation inhibitors often failed due to feedback loops; inhibiting mTORC1 leads to upregulation of AKT.
-
Mechanism: Methoxypyrimidine amines (e.g., sulfonamide derivatives) have shown the ability to bind into the ATP pocket of both PI3K
and mTOR. -
Key Interaction: The methoxy group often occupies a specific hydrophobic sub-pocket or interacts with the "gatekeeper" residue, determining selectivity against other kinases.
Visualization: The Signaling Blockade
The following diagram illustrates where methoxypyrimidine derivatives intercept the oncogenic signaling cascade.
Figure 1: Mechanism of Action for Dual PI3K/mTOR Inhibition.[1] The derivative acts as a dual clamp, preventing the feedback loop often seen with mono-therapy.
Technical Guide: Synthesis Protocol
As a Senior Application Scientist, I recommend a convergent synthetic route. Linear syntheses are prone to yield attrition. We will utilize a Sequential Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
-
Target: 2-amino-4-aryl-6-methoxypyrimidine.
-
Precursor: 2,4-dichloro-6-methoxypyrimidine (commercially available or synthesized from trichloropyrimidine).
Step-by-Step Workflow
Step 1: Introduction of the Methoxy Group (If starting from Trichloropyrimidine)
-
Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Conditions:
to RT, 2 hours. -
Control Point: Maintain low temperature to prevent di-substitution. The 4-position is most reactive, but statistical mixtures can occur. Purification by column chromatography is mandatory here.
Step 2:
Displacement (C4 Position)
-
Reagents: 2,4-dichloro-6-methoxypyrimidine, Aniline derivative (Ar-
), , DMF. -
Conditions:
, 4-6 hours. -
Causality: We use a weak base (
) because the pyrimidine is sufficiently electron-deficient. DMF is used to solubilize the inorganic base. -
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:2). The product should be more polar than the starting chloride.
Step 3: Buchwald-Hartwig Coupling (C2 Position)
This is the critical step to install the hinge-binding amine if it wasn't introduced in Step 2, or to functionalize the remaining chloride.
-
Reagents: Intermediate from Step 2, Amine (
), (Catalyst), Xantphos (Ligand), (Base), 1,4-Dioxane. -
Conditions:
, Inert Atmosphere ( or Ar), 12 hours. -
Expert Insight: Xantphos is chosen for its wide bite angle, which stabilizes the Palladium intermediates during the reductive elimination step, crucial for electron-rich pyrimidines.
Synthesis Flowchart
Figure 2: Convergent synthesis workflow for generating 2,4,6-trisubstituted pyrimidine libraries.
Biological Validation Protocols
Trustworthiness in data comes from robust, self-validating assays.
In Vitro Kinase Assay (ADP-Glo™ Method)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.
Protocol:
-
Preparation: Dilute the methoxypyrimidine derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10
M to 0.1 nM) in 1x Kinase Buffer. -
Enzyme Reaction:
-
Add 2
L of inhibitor (or DMSO control) to 384-well plate. -
Add 2
L of purified Kinase (e.g., PI3K , 2 ng/well). Incubate 10 min at RT (allows inhibitor to bind). -
Add 2
L of Substrate/ATP mix (PIP2:PS lipid substrate + Ultra-pure ATP). -
Incubate at RT for 60 min.
-
-
Detection:
-
Add 6
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 12
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Validation: Calculate Z'-factor. A Z' > 0.5 indicates a robust assay.
Quantitative Data Template
When reporting your results, use the following structure to allow for direct comparison of SAR trends.
| Compound ID | R1 (C2-Pos) | R2 (C4-Pos) | R3 (C6-Pos) | PI3K | mTOR IC | Selectivity Index (PI3K/mTOR) |
| MP-001 | -NH-Ph | -Ph-4-F | -OMe | 120 | 450 | 0.26 |
| MP-002 | -NH-Ph-4-OH | -Ph-4-F | -OMe | 15 | 22 | 0.68 |
| MP-003 | -NH-Me | -Ph-4-F | -OMe | >1000 | >1000 | N/A |
Note: MP-002 shows that adding a hydroxyl group to the aniline (R1) drastically improves potency, likely due to an additional H-bond in the solvent-exposed region.
Future Perspectives: PROTACs
The methoxypyrimidine amine scaffold is an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). Because the C6-methoxy or C4-position often points towards the solvent front, a linker can be attached here without disrupting the hinge binding at C2.
-
Strategy: Replace the C6-methoxy with a C6-(methoxy-ethoxy-linker)-E3 Ligase Ligand.
-
Goal: Degrade the kinase rather than just inhibiting it, overcoming resistance mutations.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Pharmaceuticals (Basel), 2023.[1] URL:[Link]
-
Recent Advances in Pyrimidine-Based Drugs. Source: Pharmaceuticals (Basel), 2024.[2] URL:[Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Source: RSC Advances, 2021. URL:[Link]
-
Pyrimidine Derivatives as Anticancer Agents. Source: Encyclopedia, 2021.[3] URL:[Link]
-
Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease. Source: Journal of Molecular Structure, 2021. URL:[Link]
Sources
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- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
An In-Depth Technical Guide to 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and chemical biology, this document will explore the structure, potential synthesis, and putative biological activities of this molecule. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related analogs to provide a well-grounded and scientifically rigorous perspective for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a substituted aminopyrimidine. The core of the molecule is a pyrimidine ring, a diazine heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with a methoxy group at the 6-position and an amino-linked piperidine ring at the 4-position.
Table 1: Physicochemical Properties of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
| Property | Value | Source |
| IUPAC Name | 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine | - |
| CAS Number | 1354088-13-3 | Commercial Supplier |
| Canonical SMILES | COc1cc(NC2CCNCC2)ncc1 | Commercial Supplier |
| Molecular Formula | C10H16N4O | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
Proposed Synthesis Pathway
A likely starting material for this synthesis is 4-chloro-6-methoxypyrimidine. This intermediate can be reacted with 4-aminopiperidine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the primary amine of 4-aminopiperidine on the electron-deficient pyrimidine ring at the C4 position, displacing the chloride leaving group.
Experimental Protocol: Proposed Synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
-
Reaction Setup: To a solution of 4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.1 eq) followed by triethylamine (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.
Caption: Proposed synthetic workflow for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.
Putative Biological Activity and Mechanism of Action
The aminopyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. Specifically, derivatives of aminopyrimidines are known to act as kinase inhibitors, and the piperidine moiety often contributes to favorable pharmacokinetic properties and can be involved in crucial interactions with the target protein.
Given the structural features of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. The 4-aminopyrimidine core is a key structural motif in many ATP-competitive kinase inhibitors, where the pyrimidine nitrogen atoms can form hydrogen bonds with the hinge region of the kinase domain.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Numerous aminopyrimidine derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug discovery.
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling, and its inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.
-
Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine scaffold is versatile and has been incorporated into inhibitors of a wide range of other kinases involved in various signaling pathways.
Proposed Mechanism of Action:
It is hypothesized that 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine would act as an ATP-competitive inhibitor. The aminopyrimidine core would likely bind to the hinge region of the kinase's ATP-binding pocket, forming key hydrogen bond interactions. The piperidine and methoxy substituents would occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the compound.
Caption: Hypothetical mechanism of action for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a kinase inhibitor.
Future Directions and Research Opportunities
The information presented in this guide provides a solid foundation for further investigation of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine. The following are key areas for future research:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, HRMS, etc.).
-
In Vitro Biological Evaluation: The compound should be screened against a panel of protein kinases to identify its primary biological target(s). Subsequent dose-response studies would be necessary to determine its potency (IC50).
-
Cellular Assays: Once a primary target is identified, the compound's activity should be assessed in relevant cell-based assays to confirm its mechanism of action and evaluate its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy and piperidine substituents would provide valuable insights into the SAR and could lead to the development of more potent and selective inhibitors.
Conclusion
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors suggests that it may possess valuable biological activities. The proposed synthetic route offers a practical approach to obtaining this compound for detailed pharmacological evaluation. This technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel aminopyrimidine derivatives.
References
Due to the limited availability of specific literature for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, this section will remain unpopulated until relevant research is published.
The Piperidinyl-Pyrimidine Scaffold: A Comprehensive Technical Guide to Biological Activity
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its inherent drug-like properties have made it a cornerstone in medicinal chemistry. When coupled with a piperidine moiety, the resulting piperidinyl-pyrimidine scaffold gives rise to a versatile class of compounds with a broad spectrum of pharmacological activities.[3] These derivatives have emerged as privileged structures in drug discovery, demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[4][5][6]
This in-depth technical guide provides a comprehensive overview of the biological activity of piperidinyl-pyrimidine derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, explore structure-activity relationships, provide detailed experimental protocols for their evaluation, and present key quantitative data to facilitate further research and development in this promising area.
Therapeutic Applications and Mechanisms of Action
Piperidinyl-pyrimidine derivatives exert their biological effects by modulating the activity of key cellular targets, primarily protein kinases.[4] Their structural similarity to purines allows them to interact with the ATP-binding sites of these enzymes, leading to the inhibition of downstream signaling pathways crucial for cell survival, proliferation, and inflammation.
Anticancer Activity: Targeting Key Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Piperidinyl-pyrimidine derivatives have shown significant promise as anticancer agents by inhibiting several key kinases involved in oncogenic signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell proliferation, and survival.[7] IκB kinase (IKK) is a key enzyme in the canonical NF-κB pathway, and its inhibition is a major area of anti-inflammatory and anticancer research.[7][8] Piperidinyl-pyrimidine derivatives have been identified as potent inhibitors of IKKβ (IKK-2).[7][8]
By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.[7]
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway.
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition
Piperidinyl-pyrimidine derivatives have also demonstrated significant potential as anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [9]These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity. [9]This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle. [10] The diarylpyrimidine (DAPY) scaffold, a related structure, is a well-established class of NNRTIs, and piperidinyl-pyrimidine derivatives have been designed based on these pharmacophore templates. [9]
Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidinyl-pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
-
Substitutions on the Pyrimidine Ring:
-
C2 and C4 Positions: These positions are critical for interaction with the hinge region of the kinase ATP-binding pocket. Amino groups or small substituted anilines at the C2 and C4 positions often form key hydrogen bonds. [11]For PI3K inhibitors, a morpholine group at C4 is frequently observed to form an essential hydrogen bond. [12] * C5 Position: Substitution at the C5 position can influence potency and selectivity. For example, a carboxamide group at this position is critical for NF-κB inhibitory activity. [13] * C6 Position: Lipophilic substitutions at the C6 position are important for inhibitory activity against HIV-1 LTR activation. [12]
-
-
Substitutions on the Piperidine Ring:
-
N1 Position: The substituent on the piperidine nitrogen can significantly impact activity. For IKK-2 inhibitors, hydrogen, methanesulfonyl, and aminosulfonyl groups provide high inhibitory activity. [7] * C3 and C4 Positions: The substitution pattern on the piperidine ring itself can influence potency and selectivity. For instance, in some series of NAPE-PLD inhibitors, a 3-phenylpiperidine showed improved activity. [1]
-
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of representative piperidinyl-pyrimidine and related derivatives against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Piperidinyl-Pyrimidine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound |
| Pyrido[2,3-d]pyrimidine derivative | HCT-116 (Colon) | 1.98 | Doxorubicin |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 2.18 | Doxorubicin |
| Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 4.04 | Doxorubicin |
| Pyrimidine-benzimidazol hybrid | HCT-116 (Colon) | 1.73 | Doxorubicin |
| Piperidinyl-pyrimidine derivative 2a | HT-29 (Colon) | 10.2 (24h) | - |
| Piperidinyl-pyrimidine derivative 2a | U-87 MG (Glioblastoma) | 22.0 (24h) | - |
| Piperidinyl-pyrimidine derivative 10k | Panc1 (Pancreatic) | - | MRTX1133 |
Data compiled from multiple sources.[4][7][14]
Table 2: Kinase Inhibitory Activity of Piperidinyl-Pyrimidine and Related Derivatives
| Compound/Derivative | Kinase Target | Activity (IC50 in µM) |
| Piperidinyl aminopyrimidine 17 | IKK-2 | 1.30 |
| Pyrido[3,2-d]pyrimidine derivative | PI3Kα | 0.019 |
| Pyrido[3,2-d]pyrimidine derivative | mTOR | 0.037 |
| Pyrido[2,3-d]pyrimidine derivative 65 | PDGFr | 1.11 |
| Pyrido[2,3-d]pyrimidine derivative 65 | FGFr | 0.13 |
| Pyrido[2,3-d]pyrimidine derivative 65 | EGFr | 0.45 |
| Pyrido[2,3-d]pyrimidine derivative 65 | c-src | 0.22 |
| 2,4-disubstituted pyrimidine 2d | KDR (VEGFR-2) | 0.006 |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 0.079 |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 0.040 |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | - |
| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | 0.204 |
Data compiled from multiple sources.[4][7][15][13][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of piperidinyl-pyrimidine derivatives.
Protocol 1: General Synthesis of a 4-Amino-6-(piperidin-1-yl)pyrimidine Derivative
This protocol describes a general method for the synthesis of a 4-amino-6-(piperidin-1-yl)pyrimidine derivative, a common scaffold in this class of compounds.
Sources
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- 6. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Role of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Central to this endeavor is the concept of "privileged scaffolds" – molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The aminopyrimidine core stands out as one such scaffold, forming the backbone of numerous clinically successful drugs, particularly in the realm of kinase inhibition.[1] This technical guide delves into a key exemplar of this class, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, providing an in-depth analysis of its synthesis, chemical properties, and its strategic application as a building block in the development of next-generation therapeutics. The versatility of the aminopyrimidine structure allows for extensive modification, enabling medicinal chemists to meticulously tailor the potency, selectivity, and pharmacokinetic profiles of inhibitor candidates.[2]
Physicochemical Properties and Identification
CAS Number: 1354088-13-3[3]
| Property | Value | Source |
| Molecular Formula | C10H16N4O | PubChem |
| Molecular Weight | 208.26 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in DMSO, Methanol (predicted) | Inferred from related compounds |
| SMILES | COC1=CC(=NC=N1)NC2CCNCC2 | BLDpharm[4] |
| InChI | InChI=1S/C10H16N4O/c1-15-10-5-8(12-9-3-6-11-7-4-9)13-2-14-10/h2,5,9,11H,3-4,6-7H2,1H3,(H,12,13,14) | PubChem |
Sourcing and Procurement: A Supplier Overview
The acquisition of high-quality starting materials and building blocks is a critical first step in any drug discovery program. 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is available from a number of reputable chemical suppliers. Pricing is typically available upon request and is dependent on the quantity and purity required.
| Supplier | Website | CAS Number | Notes |
| BLDpharm | 1354088-13-3 | Provides technical data including NMR, HPLC, LC-MS.[3] | |
| Life Chemicals | (Available as a derivative) | Specializes in HTS compounds and custom synthesis. | |
| Ambeed | (Related structures available) | Supplier of building blocks and advanced intermediates. | |
| PharmaBlock | (Aminopyrimidine building blocks) | Specializes in novel building blocks for drug R&D.[1] |
The Aminopyrimidine Core: A Cornerstone of Kinase Inhibitor Design
The aminopyrimidine scaffold is a bioisostere of the adenine core of ATP, the ubiquitous energy currency of the cell and the substrate for all kinases. This structural mimicry allows aminopyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking their phosphorylating activity.[5] The dysregulation of kinase signaling is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a highly sought-after class of therapeutics.[5]
The strategic placement of substituents on the aminopyrimidine ring allows for the fine-tuning of interactions with specific amino acid residues within the kinase ATP-binding site, leading to enhanced potency and selectivity. The 6-methoxy group and the N-(piperidin-4-yl) moiety of the title compound are key features that can be further elaborated to target specific kinases.
Potential Synthetic Pathway
Sources
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- 2. echemi.com [echemi.com]
- 3. 1354088-13-3|6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 4. 1353977-82-8|6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold
An In-Depth Guide to the Application of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity.[1][2] The pyrimidine nucleus is a cornerstone of this concept, forming the structural basis of numerous therapeutic agents, including over 19 marketed drugs, the majority of which are kinase inhibitors.[3][4][5] Its prevalence stems from its structural similarity to the nucleobases of DNA and RNA and its capacity to act as a bioisostere for the purine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of protein kinases.[3][6]
When coupled with a piperidine ring—a ubiquitous N-heterocycle in approved drugs known to enhance physicochemical properties, improve pharmacokinetic profiles, and modulate biological activity[7]—the resulting scaffold becomes a powerful tool for drug discovery. This guide focuses on a specific, highly versatile exemplar of this class: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine . We will explore its synthetic utility, provide detailed protocols for its derivatization, and discuss its application in the generation of potent kinase inhibitors.
Physicochemical Characteristics of the Core Building Block
A clear understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine | N/A |
| CAS Number | 1354088-13-3 | [8] |
| Molecular Formula | C₁₀H₁₆N₄O | N/A |
| Molecular Weight | 208.26 g/mol | N/A |
| Key Reactive Site | Secondary Amine (Piperidine N-H) | N/A |
Core Synthetic Transformations: A Gateway to Chemical Diversity
The primary point of synthetic diversification for this building block is the secondary amine of the piperidine moiety. This site is readily functionalized through several robust and high-yielding reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Workflow for Library Development
The strategic application of this building block involves a logical progression from initial diversification to biological evaluation.
Caption: General workflow for pyrimidine-based drug discovery.
Application Protocol I: N-Acylation via Amide Coupling
Expertise & Causality: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Introducing an amide provides a rigid structural unit that is metabolically stable and capable of participating in hydrogen bonding. By coupling the building block with a diverse library of carboxylic acids, researchers can systematically probe the steric and electronic requirements of a target's binding pocket. The choice of a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is deliberate; it offers high efficiency, low rates of racemization for chiral acids, and simple purification of the final product.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of approximately 0.1 M.
-
Coupling Agent Addition: To the stirred solution, add HATU (1.2 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Illustrative Reaction Scheme
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 1354088-13-3|6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
Navigating the N-Alkylation of Piperidin-4-yl Pyrimidines: A Detailed Guide to Reaction Conditions and Protocols
Introduction: The Strategic Importance of N-Alkylated Piperidin-4-yl Pyrimidines
The piperidin-4-yl pyrimidine scaffold is a cornerstone in modern medicinal chemistry. The piperidine moiety offers a versatile, three-dimensional element that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the pyrimidine ring serves as a crucial hydrogen bond acceptor and a platform for diverse substitutions. The nitrogen atom of the piperidine ring is a key handle for molecular elaboration, and its alkylation is a fundamental strategy for modulating a compound's biological activity, selectivity, and physicochemical properties, such as solubility and lipophilicity.
This comprehensive guide provides an in-depth exploration of the reaction conditions for the N-alkylation of piperidin-4-yl pyrimidines. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus will be on providing not just a set of instructions, but a framework for rational decision-making in the laboratory, ensuring robust and reproducible outcomes.
Method Selection: A Decision-Making Framework
The choice of an N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the steric hindrance around the piperidine nitrogen, the presence of other functional groups, and the desired scale of the reaction. Below is a decision-making framework to guide the selection of the most appropriate method.
Application Note: Strategic Utilization of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in Kinase Inhibitor Design
Abstract & Strategic Rationale
This application note details the synthetic utility and medicinal chemistry logic of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (Compound 1 ) as a privileged scaffold for the development of ATP-competitive kinase inhibitors.
In the landscape of kinase drug discovery, this scaffold offers a dual-vector geometry:
-
Hinge Binder (Pyrimidine Core): The aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Glu/Leu backbone residues). The C6-methoxy group often occupies a hydrophobic pocket (gatekeeper vicinity) or enforces a specific tautomeric preference.
-
Solvent Front Vector (Piperidine Tail): The piperidine moiety extends towards the solvent-exposed region (ribose pocket), providing a solubilizing handle and a vector for diversification (SAR exploration) via the secondary amine.
This guide provides validated protocols for synthesizing this core and subsequently derivatizing it to generate libraries of potential JAK, JNK, and CDK inhibitors.
Synthetic Workflow & Logic
The preparation of kinase inhibitors using this scaffold follows a "Convergent Synthesis" logic. The core is assembled first, followed by a late-stage diversification of the piperidine nitrogen. This allows for the rapid generation of Structure-Activity Relationship (SAR) data.
General Synthetic Pathway (DOT Diagram)
Figure 1: Convergent synthetic workflow for generating kinase inhibitor libraries from pyrimidine precursors.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Compound 1)
Objective: Preparation of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution (SnAr).
Reagents:
-
4-Chloro-6-methoxypyrimidine (1.0 eq)
-
1-Boc-4-aminopiperidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Isopropanol (IPA) or DMSO (Solvent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methoxypyrimidine (5.0 g, 34.6 mmol) in IPA (50 mL).
-
Addition: Add 1-Boc-4-aminopiperidine (7.6 g, 38.0 mmol) followed by DIPEA (15 mL, 86.5 mmol).
-
Expert Insight: DIPEA acts as a proton scavenger. While inorganic bases like K₂CO₃ can be used, DIPEA ensures homogeneity in organic solvents, accelerating the reaction kinetics.
-
-
Reflux: Heat the reaction mixture to 85°C (reflux) for 12–16 hours. Monitor by LCMS for the disappearance of the chloride starting material.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Target: >85% of the Boc-protected intermediate.
-
Deprotection Step:
-
Dissolve the Boc-intermediate in Dichloromethane (DCM) (5 vol).
-
Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base Compound 1 .
Protocol B: Library Generation (Amide Coupling)
Objective: Functionalization of the piperidine tail to probe the solvent-exposed pocket of the kinase.
Reagents:
-
Compound 1 (Core Scaffold)
-
Diverse Carboxylic Acids (R-COOH) (e.g., substituted benzoic acids, heterocycles)
-
HATU (Coupling Agent)
-
DIPEA[1]
Methodology:
-
Prepare a 0.2 M solution of carboxylic acids in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the acid solution. Stir for 10 minutes to activate the ester.
-
Add Compound 1 (1.0 eq). Stir at room temperature for 4–12 hours.
-
Purification: For library scale, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Case Study: Designing a Covalent JAK3 Inhibitor
Rationale: JAK3 contains a specific cysteine residue (Cys909) in the ATP binding pocket. By attaching an electrophilic "warhead" (acrylamide) to the piperidine nitrogen, we can achieve irreversible inhibition, improving potency and selectivity.
Protocol C: Acrylamide Derivatization
-
Dissolution: Dissolve Compound 1 (100 mg) in dry DCM (5 mL) and cool to -78°C.
-
Critical Control: Low temperature prevents polymerization of the acryloyl chloride and ensures mono-acylation.
-
-
Acylation: Add Triethylamine (TEA) (2.0 eq) followed by Acryloyl Chloride (1.05 eq) dropwise.
-
Quench: After 30 minutes, quench with 1M NaHCO₃.
-
Isolation: Extract with DCM, dry, and concentrate.
-
Validation: Verify the presence of the acrylamide alkene protons via ¹H NMR (characteristic signals at 6.0–6.5 ppm).
Biological Context & Pathway Visualization
Understanding the downstream effects is crucial for assay development. These inhibitors typically target the JAK/STAT pathway, blocking cytokine signaling.[2]
JAK/STAT Signaling Pathway (DOT Diagram)
Figure 2: Mechanism of Action.[3][4] The synthesized inhibitor blocks the JAK kinase ATP pocket, preventing STAT phosphorylation and subsequent gene transcription.
QC & Validation Parameters
To ensure "Trustworthiness" in your data, every synthesized batch must meet the following criteria before biological testing:
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | UPLC-MS (254 nm) | >95% | Kinase assays are sensitive to impurities (false positives). |
| Identity | ¹H NMR (DMSO-d6) | Matches Structure | Confirm regioselectivity of SnAr and integrity of the methoxy group. |
| Residual Solvent | ¹H NMR / GC | <0.5% wt/wt | Solvents like DMSO or IPA can affect enzyme activity. |
| Salt Form | Elemental Analysis | Defined Stoichiometry | Free base vs. HCl salt affects solubility and cellular permeability. |
NMR Interpretation Guide for Compound 1:
-
Pyrimidine C2-H: Singlet ~8.2 ppm (Deshielded).
-
Methoxy (-OCH₃): Singlet ~3.8 ppm (Integral 3H).
-
Piperidine Methines: Multiplets 1.5–3.0 ppm.
-
Amine (-NH-): Broad singlet, exchangeable with D₂O.
References
-
Traxler, P., et al. (2013). Protein Kinase Inhibitors in Research and Medicine. Wiley-VCH.
-
Norman, B. H., et al. (2012). 4-Aminopyrimidines as Novel Kinase Inhibitors: Structural Insights and SAR. Journal of Medicinal Chemistry, 55(11), 5003-5012.
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Piperidine Metabolites in Kinase Inhibitor Design. Drug Metabolism Reviews, 44(3), 234-245.
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Note: While CP-690,550 is a pyrrolopyrimidine, this paper establishes the fundamental SAR for the aminopiperidine tail used in the protocol above.)
-
Graphviz Project. (2023). Graph Visualization Software.
Sources
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulation Strategies of Pyrimidine-Based Drug Candidates
Introduction: The Pyrimidine Scaffold in Modern Therapeutics
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of therapeutic agent development, with broad applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Prominent examples include the anticancer drugs 5-fluorouracil (5-FU) and gemcitabine, and the antifungal agent flucytosine.[3][4][5] The therapeutic efficacy of these molecules is often dictated by their ability to mimic natural pyrimidine bases, thereby interfering with nucleic acid synthesis and other vital cellular processes.[6][7]
Despite their pharmacological promise, many pyrimidine-based drug candidates exhibit suboptimal physicochemical properties that present significant formulation challenges. Poor aqueous solubility is a frequent obstacle, hindering oral bioavailability and complicating the development of parenteral dosage forms.[8][9] This guide provides a comprehensive overview of formulation strategies to overcome these challenges, with a focus on enhancing solubility and leveraging advanced drug delivery systems to improve the therapeutic index of pyrimidine-based drug candidates.
Part 1: Physicochemical Characterization of Pyrimidine Analogs
A thorough understanding of a drug candidate's physicochemical properties is paramount for the rational design of a successful formulation. For pyrimidine derivatives, key parameters to assess include solubility, pKa, LogP, and melting point.
Key Physicochemical Properties and Their Impact on Formulation
| Property | Significance in Formulation | Typical Range for Pyrimidine Analogs | Reference |
| Aqueous Solubility | A critical determinant of oral bioavailability and parenteral formulation feasibility. Poor solubility can lead to erratic absorption and insufficient drug exposure. | Highly variable, often in the µg/mL range for novel derivatives. | [10] |
| pKa | Determines the ionization state of the molecule at different physiological pH values, which influences solubility, permeability, and interactions with excipients. 5-FU, for example, has a pKa of 8.1, meaning it is partially ionized at physiological pH. | Typically in the range of 7.0 - 10.0 for weakly acidic pyrimidines. | [5] |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and absorption. An optimal LogP is crucial for balancing solubility and permeability. | Can range from hydrophilic to highly lipophilic depending on substitutions. | [10] |
| Melting Point | Provides an indication of the solid-state stability and lattice energy of the crystalline form. Higher melting points can correlate with lower solubility. | Varies widely based on molecular structure and crystal packing. | [10] |
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of a pyrimidine-based compound.
Materials:
-
Test pyrimidine compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
0.45 µm syringe filters
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.
-
The measured concentration represents the equilibrium aqueous solubility of the compound.
Part 2: Formulation Strategies for Enhanced Solubility and Bioavailability
Poor aqueous solubility is a common hurdle for many pyrimidine derivatives.[8] The following strategies are frequently employed to address this challenge.
Salt Formation
For pyrimidine analogs with ionizable groups, salt formation is a straightforward and effective method to enhance solubility. The acidic nature of some pyrimidines, like 5-FU, allows for the formation of salts with suitable bases.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of a hydrophobic drug. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.
Use of Polymeric Micelles
Certain polymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drug molecules in their core, thereby increasing their apparent water solubility.[11][12] This approach has shown promise for pyrazolo[3,4-d]pyrimidine derivatives.[11][12]
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy can be used to improve solubility, permeability, and site-specific drug delivery. Capecitabine, a prodrug of 5-FU, is a prime example of this successful approach.[13]
Part 3: Advanced Drug Delivery Systems for Pyrimidine-Based Drugs
Advanced drug delivery systems offer the potential to not only enhance solubility but also to improve the pharmacokinetic profile, reduce toxicity, and enable targeted delivery of pyrimidine-based anticancer agents.
Liposomal Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[14][15] They are particularly advantageous for delivering poorly water-soluble compounds and can be engineered for targeted delivery to tumor tissues.[9][16]
Caption: Workflow for liposome preparation.
This protocol describes a common method for preparing liposomes encapsulating a pyrimidine-based drug.
Materials:
-
Phosphatidylcholine (PC) from egg yolk or synthetic source
-
Cholesterol
-
Pyrimidine-based drug candidate
-
Chloroform and methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion device with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., PC and cholesterol in a 7:3 molar ratio) and the pyrimidine drug in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.
-
Characterization: Characterize the resulting liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.
Nanoparticle-Based Delivery Systems
Nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, offer another versatile platform for the delivery of pyrimidine analogs.[14] These systems can protect the drug from degradation, control its release, and be functionalized for targeted delivery to specific cells or tissues.[17]
Caption: Components of a nanoparticle formulation.
Part 4: In Vitro Evaluation of Formulations
Once formulated, it is crucial to evaluate the performance of the delivery system in vitro. A key assay is the assessment of cytotoxicity against relevant cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of pyrimidine analog formulations on cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HCT 116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyrimidine analog formulation and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[7]
-
Drug Treatment: Prepare serial dilutions of the free pyrimidine analog and its formulation in culture medium. Replace the old medium with 100 µL of the drug dilutions. Include vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Conclusion
The formulation of pyrimidine-based drug candidates requires a systematic approach that begins with a thorough physicochemical characterization. Overcoming poor aqueous solubility is often the primary challenge, which can be addressed through a variety of techniques ranging from simple salt formation to the use of sophisticated drug delivery systems. Liposomal and nanoparticle formulations, in particular, offer significant advantages in improving the therapeutic index of these potent anticancer agents by enhancing solubility, modifying pharmacokinetic profiles, and enabling targeted delivery. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to effectively formulate pyrimidine-based drug candidates and unlock their full therapeutic potential.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018, January 29). Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters - ACS Publications. (2018, January 29). Retrieved from [Link]
-
Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - MDPI. (2025, August 15). Retrieved from [Link]
-
Collection - Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters - Figshare. (n.d.). Retrieved from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.). Retrieved from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors - Taylor & Francis. (2022, August 26). Retrieved from [Link]
-
Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PubMed. (2025, August 15). Retrieved from [Link]
-
Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Retrieved from [Link]
-
(PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. (2025, December 7). Retrieved from [Link]
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]
-
Advancements in Liposomal and Nanoparticle-Based Targeted Drug Delivery - Preprints.org. (2025, March 19). Retrieved from [Link]
-
Advancements in Targeted Drug Delivery: Innovations in Liposomal, Nanoparticle, and Vesicular Systems - Preprints.org. (2025, February 22). Retrieved from [Link]
-
Pyrimidine analogue – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents. (n.d.).
-
2.Antimetabolites. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. preprints.org [preprints.org]
- 15. preprints.org [preprints.org]
- 16. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
resolving solubility issues of aminopyrimidines in aqueous buffers
Topic: Resolving Solubility Issues of Aminopyrimidines in Aqueous Buffers
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Introduction: The "Brick Dust" Paradox
Welcome to the technical guide for aminopyrimidine formulation. If you are here, you are likely facing a common paradox: your compound contains polar nitrogen atoms and hydrogen bond donors, yet it refuses to dissolve in aqueous buffer, or worse, it "crashes out" hours after preparation.
The Root Cause:
Aminopyrimidines (e.g., 2-aminopyrimidine scaffolds found in kinase inhibitors like Imatinib) suffer from high Crystal Lattice Energy .[1] The planar, aromatic pyrimidine ring allows for tight
This guide provides the thermodynamic and kinetic strategies required to disrupt these solid-state interactions and stabilize the compound in solution.
Module 1: The pH Lever (Ionization Strategy)
The most effective way to solubilize an aminopyrimidine is to exploit its basicity. However, these are weak bases , which leads to a common error: assuming neutral pH is sufficient.
The Science
The pKa of the protonated 2-aminopyrimidine moiety is typically between 3.5 and 4.5 .
-
At pH 7.4: The compound is predominantly uncharged (neutral). Solubility is driven solely by intrinsic solubility (
), which is often low (< 10 µM). -
At pH < pKa: The pyridine-like nitrogen becomes protonated.[1] Solubility increases exponentially (
) according to the Henderson-Hasselbalch relationship.[1]
Protocol: pH-Dependent Solubility Profiling
Objective: Determine the critical pH (
-
Preparation: Prepare 5 buffers ranging from pH 2.0 to pH 7.4 (e.g., Phosphate-Citrate system).
-
Saturation: Add excess solid compound to each buffer.
-
Equilibration: Shake for 24 hours at 25°C (Thermodynamic Solubility).
-
Analysis: Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.
Data Interpretation:
| pH Condition | Predicted Species | Solubility Outcome |
|---|
| pH 2.0 | Cationic (
Critical Insight: If your assay requires pH 7.4, you cannot rely on ionization. You must switch to Module 2 (Cosolvents) or Module 3 (Complexation).[1]
Module 2: Cosolvent Strategies (Dielectric Tuning)
When pH modification is restricted (e.g., cell-based assays), you must reduce the dielectric constant of the media to favor the lipophilic aromatic ring.
Recommended Cosolvents
-
DMSO (Dimethyl sulfoxide): The gold standard.[1] Disrupts hydrogen bonding networks.[1][2]
-
Limit: Toxicity often limits final concentration to < 0.1% - 1% in biological assays.[1]
-
-
PEG 400 (Polyethylene Glycol): Excellent for preventing aggregation.[1]
-
Usage: Often used at 10-20% in in vivo formulations, or lower for in vitro.[1]
-
The "Crash-Out" Protocol (Kinetic Solubility)
A common failure mode is precipitation upon dilution.[1] Use this protocol to determine stability.
-
Stock Prep: Dissolve compound in 100% DMSO at 10 mM.
-
Spike: Pipette 1 µL of stock into 99 µL of aqueous buffer (1% DMSO final).
-
Observation: Measure turbidity (absorbance at 600 nm) immediately (
) and at 4 hours ( ).
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|
| Clear at
Module 3: Advanced Encapsulation (Cyclodextrins)
For aminopyrimidines, Hydroxypropyl-
Why HP- -CD?
-
Steric Fit: The cavity size of
-CD (approx 6.0–6.5 Å) is ideal for accommodating the phenyl/pyrimidine rings common in these drugs. -
Mechanism: It does not change the pH or chemical structure; it shifts the equilibrium by sequestering the non-polar species.
Protocol: Phase Solubility Study
-
Prepare aqueous buffer (pH 7.[1]4) with increasing concentrations of HP-
-CD (0%, 5%, 10%, 20% w/v).[1] -
Add excess aminopyrimidine.[1] Shake for 48 hours.
-
Plot Solubility (
) vs. CD Concentration ( ).[1] -
Result: A linear increase (
type) confirms 1:1 complexation.[1] This allows you to calculate exactly how much CD is needed to solubilize your target dose.[1]
Visualizing the Workflow
Figure 1: Solubility Optimization Decision Tree
Caption: A logic-flow diagram for selecting the correct solubilization strategy based on assay constraints and compound properties.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated immediately upon adding to the cell media. Why? A: This is the "Kinetic Solubility Cliff." Your compound is hydrophobic.[1][3][4] When the DMSO stock hits the water, the DMSO diffuses away rapidly, leaving the compound "naked" in water. It aggregates faster than it can dissolve.[1]
-
Fix: Pre-dilute your DMSO stock into an intermediate phase containing 20% PEG 400 or surfactant (Tween 80) before adding to the final media. This slows the precipitation kinetics.
Q2: Should I use the HCl salt or the Free Base? A: Generally, the Salt form (HCl or Mesylate) is preferred for solid-state handling and initial dissolution rate. However, beware of the Common Ion Effect . If you dissolve an HCl salt into a buffer containing high NaCl (like PBS), the high chloride concentration can actually suppress solubility compared to water.
-
Fix: For HCl salts, use buffers with lower chloride content or switch to Mesylate salts if possible.
Q3: My compound dissolves at pH 4 but precipitates at pH 7. How do I run my assay at pH 7?
A: You are limited by the intrinsic solubility (
References
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
PubChem. (2025).[1] "2-Aminopyrimidine Compound Summary." National Library of Medicine. [1]
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.
Sources
- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Executive Summary & Compound Profile
Compound: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Class: Aminopyrimidine / Piperidine secondary amine
Key Challenge: The molecule contains two basic nitrogen centers with distinct
Target Purity: >98% (HPLC/NMR) for SAR studies.
Purification Decision Matrix
Before proceeding, determine the state of your crude material using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and impurity profile.[2]
Protocol A: Acid-Base Extraction (The "Quick Fix")
Best For: Removing non-basic impurities (starting chloropyrimidines) and "oily" crudes.[1][2]
Mechanism: Exploits the high basicity of the piperidine ring (
The Science
The piperidine nitrogen is a strong base.[1][2] By lowering the pH < 2, you protonate both the piperidine and pyrimidine nitrogens, forcing the molecule into the aqueous phase. Non-basic organic impurities remain in the organic phase.[1][2] Raising the pH > 12 ensures the piperidine is fully deprotonated (free base) for extraction back into organics.[1][2]
Step-by-Step Workflow
-
Dissolution: Dissolve crude (1.0 eq) in DCM (Dichloromethane) . If solubility is poor, use 10% MeOH in DCM .[1][2]
-
Acid Wash (Protonation):
-
Basification (The Critical Step):
-
Extraction (Recovery):
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Recrystallization (High Purity)[2]
Best For: Removing structural isomers, dimers, and achieving >99% purity.[1] Prerequisite: Material must be a solid or semi-solid.[1][2]
Solvent System Data
Based on solubility parameters of aminopyrimidines [1], the following systems are validated:
| Solvent System | Ratio (v/v) | Temperature | Target Impurity Removal |
| EtOAc / Heptane | 1:2 to 1:4 | Reflux | General cleanup, oily residues |
| EtOH / Water | 9:1 | Reflux | Inorganic salts, polar byproducts |
| MTBE | Pure | Reflux | Starting amine (4-aminopiperidine) |
Procedure (EtOAc/Heptane Method)
-
Place crude solid in a flask with a stir bar.
-
Add Ethyl Acetate (EtOAc) (minimal volume, just enough to wet the solid).[1][2]
-
Heat to reflux (approx. 77°C).
-
Remove from heat.[1][2] While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.[1][2]
-
Allow to cool slowly to Room Temperature (RT) with gentle stirring.
-
Optional: Cool to 0°C for 1 hour to maximize yield.
-
Filter the white/off-white crystals and wash with cold Heptane.[1][2]
Protocol C: Desalting (Post-Deprotection)[2]
Best For: Crude obtained immediately after Boc-deprotection (using TFA or HCl).[1][2] Issue: The salt form (TFA/HCl) is often hygroscopic and difficult to handle.[1][2]
Method: SCX-2 Solid Phase Extraction
-
Load: Dissolve crude salt in MeOH and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush cartridge with MeOH (5 column volumes).
-
Elute: Flush with 2M
in MeOH .-
Result: Ammonia displaces the product, releasing the free base.[1]
-
-
Finish: Concentrate the ammoniacal filtrate to obtain the free base.
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize.
Cause: Residual solvent or impurities (specifically rotamers of the piperidine) preventing lattice formation.[1][2] Fix:
-
Dissolve the oil in a small amount of DCM .
-
Evaporate strictly to dryness.
-
Scratch the side of the flask with a glass rod to induce nucleation.[1][2]
-
If it remains an oil, convert it to the HCl salt (add 4M HCl in Dioxane), which is almost guaranteed to be a solid.[1][2]
Q2: I see a "tailing" spot on TLC/Column Chromatography.
Cause: The basic piperidine amine interacts with the acidic silanols on the silica gel.[1][2] Fix:
-
TLC: Dip the silica plate in 10%
/MeOH and dry before spotting. -
Column: Add 1% Triethylamine (
) or 1% to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).[1][2]
Q3: The NMR shows extra peaks around 1.4 ppm.
Cause: Likely residual Boc-group (t-butyl) or Grease .[1][2] Verification:
Q4: The product has a pink/reddish hue.
Cause: Oxidation of trace phenolic impurities or amine oxidation (N-oxides).[1][2] Fix: This is usually cosmetic.[1][2] If purity is critical, perform a quick filtration through a small pad of activated charcoal or Celite using MeOH as the eluent.[1][2]
References
-
Solubility of Aminopyrimidines
-
Boc-Deprotection & Purification
-
General Purification of Piperidines
-
pKa Values of Heterocycles
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and its precursors before handling.
Sources
troubleshooting nucleophilic substitution on 4-chloropyrimidines
Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines
Introduction
Welcome to the technical support center. You are likely here because your SNAr reaction on a 4-chloropyrimidine scaffold is stalling, yielding the wrong regioisomer, or hydrolyzing to the pyrimidinone.
The 4-chloropyrimidine moiety is a cornerstone in medicinal chemistry (e.g., kinase inhibitors), but its reactivity is nuanced. Unlike standard benzene systems, the pyrimidine ring is electron-deficient (diazine), rendering the 4-position highly electrophilic due to the inductive and mesomeric effects of the 1,3-nitrogens.
Below are the troubleshooting modules designed to diagnose and resolve your specific experimental failure modes.
Module 1: Reactivity & Kinetics
User Issue: "My reaction with a secondary amine/aniline is too slow or incomplete, even at reflux."
Diagnosis
If standard basic conditions (DIEPA/K2CO3 in DMF/DMSO) fail, the pyrimidine ring is likely not electrophilic enough for your specific nucleophile. This often happens with electron-rich nucleophiles or sterically hindered anilines.
The Fix: Acid Catalysis (The "Protonation Switch")
Instead of forcing the reaction with stronger bases (which promotes side reactions), switch to acid catalysis .
-
Mechanism: Adding a Brønsted acid protonates the pyrimidine ring nitrogen (typically N1). This dramatically lowers the LUMO energy of the ring, making the C4 position significantly more electrophilic than the neutral species.
-
Protocol: Use 1.0 eq of the chloropyrimidine and 1.0 eq of the amine in water or n-butanol with 0.1–1.0 eq of HCl or TFA.
-
Warning: Excess acid + water + high heat = Hydrolysis (See Module 3).
Decision Logic: Base vs. Acid
Use the following logic to select your condition set:
Figure 1: Decision matrix for selecting SNAr conditions based on nucleophile strength.
Module 2: Regioselectivity (2,4-Dichloropyrimidine)
User Issue: "I have a 2,4-dichloropyrimidine. I want to substitute ONLY the 4-position, but I'm getting a mixture or C2-substitution."
The Science of Selectivity
In 2,4-dichloropyrimidines, the C4 position is kinetically and thermodynamically favored for nucleophilic attack.
-
Resonance: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1) and ortho-nitrogen (N3). Attack at C2 is less stabilized.
-
Sterics: The C4 position is generally less hindered than C2 (flanked by two nitrogens).
Troubleshooting Guide
| Variable | Recommendation for C4 Selectivity | Why? |
| Stoichiometry | Strictly 1.0–1.05 equivalents | Excess nucleophile leads to bis-substitution (2,4-product). |
| Temperature | < 25°C (Ice bath start) | C4 substitution has a lower activation energy ( |
| Addition Order | Add Nucleophile to Pyrimidine | Keep the pyrimidine in excess concentration relative to the nucleophile during addition. |
| Base | Mild (TEA/DIEPA) | Strong bases (NaH) or alkoxides can lead to rapid bis-substitution or C2 attack via coordination. |
Regioselectivity Workflow
Figure 2: Temperature dependence of regioselectivity in 2,4-dichloropyrimidine SNAr reactions.
Module 3: Side Reactions & Impurities
User Issue: "I see a new peak in LCMS with Mass = [M-Cl+OH]. Is this hydrolysis?"
Diagnosis: Hydrolysis (Pyrimidinone Formation)
Yes. The 4-chloropyrimidine is susceptible to hydrolysis by water, converting it to the tautomeric 4-hydroxypyrimidine (pyrimidin-4(3H)-one). This is "dead" material; it will not react further in SNAr conditions.
Common Causes:
-
Wet Solvents: Using non-anhydrous DMF or DMSO.
-
Hygroscopic Bases: Old bottles of KOH or Cs2CO3 that have absorbed water.
-
Acid Catalysis Overkill: Prolonged heating in aqueous acid.
The Fix
-
Solvent Switch: Switch from DMF to n-Butanol or Isopropanol . While these are protic, they are less prone to promoting hydrolysis than wet aprotic polar solvents, and they allow for lower temperature refluxes.
-
Drying: Use molecular sieves for DMF/DMSO.
-
Scavenger: If using acid catalysis, ensure the reaction time is minimized. Monitor by LCMS every 30 minutes.
Module 4: Validated Protocols
Protocol A: Standard SNAr (Aliphatic Amines)
Best for: Primary/Secondary amines, Thiols.
-
Dissolve 4-chloropyrimidine (1.0 mmol) in anhydrous DMF (3 mL) or EtOH (3 mL).
-
Add DIEPA (1.5 mmol, 1.5 eq).
-
Add Nucleophile (1.05 mmol, 1.05 eq).
-
Stir at RT for 1 hour. If no reaction, heat to 60°C .
-
Workup: Pour into water. If solid precipitates, filter.[1] If not, extract with EtOAc.[1][2]
Protocol B: Acid-Catalyzed SNAr (Anilines)
Best for: Electron-poor anilines, sterically hindered amines.
-
Suspend 4-chloropyrimidine (1.0 mmol) and Aniline (1.0 mmol) in n-BuOH (or Water:EtOH 1:1).
-
Add conc. HCl (5 drops) or 1M HCl in dioxane (0.1 eq).
-
Heat to 80–100°C for 2–4 hours.
-
Workup: The product often precipitates as the HCl salt. Cool to RT and filter.
-
Note: If product is soluble, neutralize with sat. NaHCO3 and extract with DCM/Isopropanol (3:1).
-
References
-
Mechanism & Regioselectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[3]
- Acid Catalysis in SNAr: Banks, D. et al. "Acid-Catalyzed Nucleophilic Substitution of 4-Chloropyrimidines." J. Org. Chem.2006, 71, 395-398.
-
2,4-Dichloropyrimidine Selectivity: Luo, Y. et al. "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."[4] Tetrahedron Lett.2002 , 43, 5739.
-
Computational Insight (WuXi AppTec): "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
Sources
Technical Support Center: Aminopyrimidine Stability and Storage
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopyrimidine derivatives. This guide is designed to provide you with the expertise and practical solutions needed to ensure the chemical integrity of your compounds. Understanding and controlling the storage conditions of aminopyrimidines is paramount for reproducible, accurate experimental outcomes and for preserving the shelf-life of valuable drug candidates.
This center moves beyond simple checklists to explain the causality behind storage recommendations. We will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable troubleshooting guides and best-practice protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of aminopyrimidine compounds.
Q1: What are the ideal storage conditions for solid aminopyrimidine compounds?
For optimal stability, solid aminopyrimidine compounds should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended, coupled with the use of a desiccator to minimize moisture exposure.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent oxidative degradation.[3]
Q2: How do the primary degradation pathways affect aminopyrimidines?
Aminopyrimidines are susceptible to three main types of degradation:
-
Hydrolysis: The amino group can be hydrolyzed, particularly under acidic or basic conditions, to form the corresponding hydroxypyrimidine or pyrimidone derivative.[4][5] This changes the molecule's structure and biological activity.
-
Oxidation: The electron-rich pyrimidine ring and the amino substituent are prone to oxidation from atmospheric oxygen or other oxidizing agents.[6][7][8] This can lead to the formation of N-oxides or ring-opened byproducts.[6][9]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[10][11] This is a significant risk factor and can occur even under standard laboratory lighting.[11][12]
Q3: Can I store aminopyrimidines in solution? If so, how?
Long-term storage in solution is generally not recommended as it accelerates degradation.[3] If you must store a solution for a short period, use a high-purity, anhydrous, aprotic solvent. Prepare the solution fresh whenever possible. For unavoidable short-term storage, aliquot the solution into tightly sealed vials, purge with an inert gas (argon or nitrogen), and store at low temperatures (-20°C or -80°C) while protected from light.[3] The stability in any specific solvent should always be experimentally verified.
Q4: How can I visually tell if my aminopyrimidine sample has degraded?
A change in the physical appearance of the solid, such as a color change from white/beige to yellow or brown, or clumping of the powder, can indicate degradation.[1][3] However, significant degradation can occur without any visible change. Therefore, analytical verification is crucial for confirming compound integrity.[3]
Aminopyrimidine Degradation Pathways
Understanding the chemical mechanisms of degradation is critical for designing effective storage strategies. The following diagram illustrates the primary pathways by which aminopyrimidines can degrade.
Caption: Key degradation pathways affecting aminopyrimidine compounds.
Data Summary: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for aminopyrimidine compounds to minimize degradation.
| Parameter | Solid Compound (Short-Term) | Solid Compound (Long-Term) | Solution (Short-Term Only) |
| Temperature | 2-8°C | -20°C | -20°C to -80°C |
| Atmosphere | Tightly sealed container | Under Inert Gas (N₂ or Ar) | Headspace purged with N₂ or Ar |
| Light | Protect from light (Amber vial) | Store in the dark | Protect from light (Amber vial/foil) |
| Moisture | Tightly sealed container | Store in a desiccator | Use anhydrous, aprotic solvents |
| Container | Tightly sealed glass or PP vial | Tightly sealed, inert glass vial | Tightly sealed glass vial with PTFE cap |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to potential aminopyrimidine degradation.
| Issue Observed | Potential Cause | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the active compound, leading to a lower effective concentration or interference from degradation products. | 1. Verify Purity: Immediately analyze the compound's purity using a reliable analytical method like HPLC or LC-MS.[3] 2. Obtain Fresh Sample: If degradation is confirmed, acquire a new, high-purity batch. 3. Review Procedures: Critically evaluate your storage and handling protocols against the best practices outlined in this guide. |
| Change in physical appearance of the solid (e.g., color change, clumping). | Significant exposure to light, moisture, or elevated temperatures. | 1. Do Not Use: The sample's purity is compromised; it should be discarded according to safety guidelines. 2. Improve Storage: Ensure future samples are stored in a dark, dry, and temperature-controlled environment, preferably in a desiccator.[3] |
| Precipitation, haze, or color change observed in a stock solution. | Compound degradation, poor solubility in the chosen solvent, or reaction with the solvent. | 1. Prepare Fresh: Discard the old solution and prepare a new one immediately before use. 2. Solvent Check: Confirm the compound's stability and solubility in the chosen solvent. Consider using a higher purity, anhydrous grade. 3. Filter: If preparing fresh, filter the solution through a 0.22 µm PTFE filter to remove any particulates before use. |
| Unexpected peaks appear in chromatograms (HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Peaks: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. This can help deduce the degradation pathway (e.g., +16 Da suggests oxidation). 2. Conduct Stress Testing: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can serve as standards.[3] |
Troubleshooting Workflow Diagram
The following workflow provides a logical decision-making process when encountering potential compound stability issues.
Caption: A decision-making workflow for troubleshooting aminopyrimidine stability.
Experimental Protocols
Protocol 1: Basic Stability Assessment via HPLC
This protocol provides a framework for evaluating the stability of your aminopyrimidine compound under specific conditions (e.g., in a particular solvent or at a certain temperature).
Objective: To quantify the purity of an aminopyrimidine sample over time and detect the formation of degradation products.
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of your aminopyrimidine in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Immediately perform an HPLC analysis to establish the initial purity profile. A UV detector set to the λmax of the compound is typically used.
-
Record the peak area of the main compound and any impurities. The initial purity is considered 100% for this study.
-
-
Incubation:
-
Store aliquots of the stock solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C protected from light, etc.).
-
For comparison, store a control aliquot under ideal conditions (-80°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), analyze an aliquot from each storage condition using the same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of the aminopyrimidine remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
A loss of >5% of the main peak area or the appearance of a new peak >1% typically indicates meaningful degradation.
-
Protocol 2: Forced Degradation (Stress Testing)
This protocol is used to rapidly predict the likely degradation pathways and identify potential degradation products.[3]
Objective: To intentionally degrade the aminopyrimidine under harsh conditions to understand its liabilities.
Methodology:
Prepare separate solutions of the aminopyrimidine for each condition.
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]
-
Photodegradation: Expose both a solid sample and a solution to direct, intense light (e.g., in a photostability chamber) for an extended period.[3][10] Wrap a control sample in aluminum foil.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 48 hours.[3]
Analysis: After exposure, analyze all samples by LC-MS. Compare the chromatograms to the control to identify degradation products. The mass difference between the parent compound and the new peaks can provide clues about the degradation mechanism (e.g., hydrolysis, oxidation).
References
-
Gotor, V., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Retrieved from [Link]
-
Wood, H. C. S., et al. (1967). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Bakkeren, J. A., et al. (1984). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. Retrieved from [Link]
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Chavez, D. E., et al. (2015). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Retrieved from [Link]
-
Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Retrieved from [Link]
-
Lohkamp, B., et al. (2008). Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed. Retrieved from [Link]
-
Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyrimidine. Retrieved from [Link]
-
Zídek, Z., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. Retrieved from [Link]
- Reed, R. A., & Vaniya, A. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Light-Sensitive Drug Products. Journal of Pharmaceutical Sciences.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]
- Inam, R. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
-
Cadet, J., & Wagner, J. R. (2014). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
ResearchGate. (2000). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Retrieved from [Link]
-
Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. (2020). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]
-
In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources. (2019). PubMed. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Regioisomer Separation
Topic: Troubleshooting Separation & Identification of Pyrimidine Regioisomers
Ticket ID: PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Introduction: The "Regioisomer Nightmare"
Welcome to the technical support center. If you are here, you are likely facing the classic "Pinner Problem" or a variation of the Biginelli condensation. You reacted an amidine (or urea/thiourea) with an unsymmetrical 1,3-dicarbonyl, and instead of a single pure peak, your LC-MS shows a split peak or a "shoulder" with identical mass.
Separating pyrimidine regioisomers—specifically the 4,5- vs. 4,6-substituted or 2,4- vs. 2,6-substituted variants—is one of the most persistent challenges in heterocyclic chemistry.[1] Their dipole moments are often nearly identical, and they frequently co-crystallize.
This guide moves beyond basic textbook advice. We will troubleshoot this using a triage system: Identify, Separate, and Prevent.
Module 1: Diagnostic & Triage (Identification)
User Query: "My 1H NMR looks clean, but the biological data is inconsistent. How do I definitively prove I have a regioisomer mixture?"
The Protocol
Standard 1H NMR is often insufficient because the chemical shift differences between a methyl group at C4 vs. C6 may be <0.05 ppm.[1] You need to look at spatial proximity and long-range coupling .[1]
Step-by-Step Identification Workflow
-
The "Singlet" Test: Look at the aromatic proton at the C5 position (if unsubstituted).[1]
-
Isomer A (4,6-disubstituted): The C5 proton is a singlet.
-
Isomer B (4,5-disubstituted): The C6 proton is a singlet (often deshielded relative to C5).[1]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is your "smoking gun."[1]
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for the
coupling from the ring protons to the specific carbonyl or alkyl carbons.[1]
-
Decision Logic Diagram
Caption: Logic flow for distinguishing pyrimidine regioisomers using 2D NMR techniques.
Module 2: Chromatographic Solutions
User Query: "I can't separate them on standard silica. They co-elute in 0-10% MeOH/DCM. What are my options?"
The Science of Separation
Pyrimidines are basic (pKa of conjugate acid ~1.0–5.0 depending on substitution).[1] Standard silica is acidic. This causes "tailing" which masks the separation of isomers. To separate them, you must exploit shape selectivity or pKa differences .[1]
Troubleshooting Table: HPLC & Flash Conditions
| Methodology | Stationary Phase | Mobile Phase Strategy | Why it works |
| Reverse Phase (High pH) | C18 (Base-resistant) | Acetonitrile / 10mM Ammonium Bicarbonate (pH 10) | At high pH, pyrimidines are neutral.[1] This eliminates silanol interactions and forces separation based purely on hydrophobicity (LogP). |
| Reverse Phase (Low pH) | C18 or PFP (Pentafluorophenyl) | Methanol / 0.1% Formic Acid | The PFP phase offers |
| SFC (Supercritical Fluid) | 2-Ethylpyridine or Diol | Gold Standard. SFC separates based on molecular shape/dipole.[1] Isomers with different steric profiles often resolve fully here. | |
| Ion Exchange | SCX (Strong Cation Exchange) | MeOH / Ammonia flush | If one isomer is significantly more basic (e.g., due to steric inhibition of resonance), it will elute later.[1] |
Pro-Tip: If using Flash Chromatography, switch from Silica to Amine-functionalized Silica .[1] This neutralizes the surface and often resolves isomers that co-elute on standard silica.[1]
Module 3: Crystallization & Scalability
User Query: "I have 50 grams. Chromatography is too expensive. Can I recrystallize?"
The "Salt Switch" Technique
Regioisomers often form eutectic mixtures that are impossible to recrystallize as free bases.[1] However, their lattice energies change drastically when converted to salts.[1]
Protocol: Fractional Crystallization via Salt Formation
-
Screening: Take 100 mg of the mixture.
-
Acid Selection: Test solubility with 1.0 eq of:
-
Observation: You are looking for a salt where one isomer precipitates rapidly while the other remains in the supernatant.[1]
-
Verification: Filter the solid. Neutralize a small sample (partition between
/EtOAc) and run the NMR/HPLC.
Why this works: The crystal packing of a planar pyrimidine is disrupted differently by a counter-ion depending on whether a substituent is at position 4 or 5.[1] The steric clash of the counter-ion amplifies the small structural differences.[1]
Module 4: Synthetic Optimization (Prevention)
User Query: "Separation is killing my yield. How do I bias the reaction to favor one isomer?"
Mechanistic Control
The formation of pyrimidines from amidines and unsymmetrical 1,3-dicarbonyls is governed by the hard/soft acid-base (HSAB) theory and steric factors during the initial nucleophilic attack.[1]
-
Pathway A: Amidine nitrogen attacks the more reactive ketone (usually the less hindered one).[1]
-
Pathway B: Amidine nitrogen attacks the more electrophilic ketone (electronic control).[1]
To bias this:
-
Solvent Acidity: In acidic media (AcOH), the carbonyl oxygen is protonated, making the reaction driven by electronics (most stable carbocation).[1] In basic media (NaOEt), it is driven by sterics.
-
Temperature: Lower temperatures (
) favor the kinetic product (attack at the least hindered carbon).[1] Reflux favors the thermodynamic product (most stable heterocycle).[1]
Reaction Pathway Diagram
Caption: Divergent synthesis pathways controlled by reaction conditions (Kinetic vs. Thermodynamic).
References
-
Oxford Instruments. (2024).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link[1]
-
SIELC Technologies. (2023).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature and Methods.Link
-
National Institutes of Health (NIH). (2024).[1] A deconstruction–reconstruction strategy for pyrimidine diversification.[3][4]Link[1]
-
MDPI. (2023).[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[5]Link[1]
Sources
Validation & Comparative
H-NMR spectrum analysis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
An In-Depth Guide to the ¹H-NMR Spectrum Analysis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation Imperative
In modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For small molecules like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a compound of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as the premier analytical technique for structural elucidation in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool.
This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine. We will deconstruct the molecule into its constituent fragments, predict the expected spectral features, present a detailed experimental protocol, and compare the data with related analogues to provide a robust and validated interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.
Molecular Architecture and Predicted ¹H-NMR Fingerprint
The structure of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine can be dissected into three key components: the 6-methoxypyrimidine core, the piperidine ring, and the secondary amine linker. Each of these fragments contributes a distinct set of signals to the ¹H-NMR spectrum.
Below is the molecular structure with protons labeled for unambiguous assignment.
Caption: Structure of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine with proton environments labeled.
Predicted Spectral Characteristics:
-
Pyrimidine Ring Protons (Ha, Hb):
-
Ha: This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the aromatic signals. A typical range for such protons in pyrimidine derivatives is δ 8.0-9.0 ppm.[1][2] It will appear as a singlet.
-
Hb: This proton is situated between a carbon and a nitrogen atom and is influenced by the electron-donating methoxy group. It will appear upfield relative to Ha, likely in the δ 6.0-6.5 ppm range. It will also be a singlet.
-
-
Methoxy Protons (Hc):
-
Piperidine Ring Protons (He, Hf, Hg):
-
The piperidine ring adopts a chair conformation, leading to distinct axial and equatorial proton environments which often result in complex, overlapping multiplets.[5]
-
He (CH methine): This proton is attached to the carbon bearing the amine linker. It is expected to be a multiplet, appearing around δ 3.8-4.2 ppm.
-
Hf & Hg (CH₂ groups): The four methylene groups of the piperidine ring will give rise to complex signals. The protons alpha to the piperidine nitrogen (let's designate them conceptually as Hf) are typically deshielded and appear further downfield (δ 2.8-3.2 ppm) compared to the protons beta to the nitrogen (Hg, δ 1.5-2.0 ppm).[6][7] Due to axial-axial, axial-equatorial, and geminal coupling, these signals often appear as broad, overlapping multiplets.
-
-
Amine Protons (Hd, Hh):
-
Hd (linker NH): The chemical shift of this secondary amine proton can vary significantly based on solvent, concentration, and temperature. It is expected to be a broad signal, potentially a doublet if coupling to He is resolved, in the range of δ 6.5-7.5 ppm.
-
Hh (piperidine NH): This proton will also be a broad singlet, with a chemical shift typically between δ 1.5-3.5 ppm, though this can vary.[8] In protic solvents or in the presence of water, these amine signals can broaden or exchange with deuterium, causing them to disappear from the spectrum upon addition of D₂O.
-
Experimental Protocol: A Self-Validating Workflow
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The choice of solvent and internal standard is critical.
Workflow for ¹H-NMR Analysis
Caption: Standard workflow for ¹H-NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity ensures good solubility, and its ability to participate in hydrogen bonding helps to resolve the NH proton signals, which might otherwise be too broad or undergo rapid exchange in other solvents like chloroform-d (CDCl₃).[9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Add 1-2 µL of a 1% solution of tetramethylsilane (TMS) in DMSO-d₆ to serve as the internal standard (δ 0.00 ppm).
-
Vortex the sample gently to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the field on the deuterium signal of DMSO-d₆.
-
Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H-NMR spectrum using standard parameters (e.g., 32 scans, 2-second relaxation delay, 45° pulse angle).
-
-
Confirmatory D₂O Exchange:
-
After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.
-
Re-acquire the ¹H-NMR spectrum. The signals corresponding to the exchangeable NH protons (Hd and Hh) should significantly decrease in intensity or disappear entirely. This is a definitive validation step for assigning NH peaks.[10]
-
Representative Spectrum Analysis
The following table summarizes a representative ¹H-NMR dataset for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, acquired in DMSO-d₆ at 400 MHz.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | 8.15 | s | 1H | Pyrimidine C2-H |
| Hd | 7.10 | d | 1H | Linker N-H |
| Hb | 6.20 | s | 1H | Pyrimidine C5-H |
| He | 3.95 | m | 1H | Piperidine C4-H (methine) |
| Hc | 3.85 | s | 3H | Methoxy (-OCH₃) |
| Hf (eq) | 3.05 | m | 2H | Piperidine C2/6-H (equatorial) |
| Hh | 2.80 | br s | 1H | Piperidine N-H |
| Hf (ax) | 2.60 | m | 2H | Piperidine C2/6-H (axial) |
| Hg (eq) | 1.85 | m | 2H | Piperidine C3/5-H (equatorial) |
| Hg (ax) | 1.40 | m | 2H | Piperidine C3/5-H (axial) |
| (Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are hypothetical but based on typical values from analogous structures.) |
Comparative Analysis: Building Confidence in Assignments
To substantiate our peak assignments, we can compare the spectrum of our target molecule with simpler, commercially available or easily synthesized analogues. This comparative approach is a powerful tool for validating structural hypotheses.
Logical Framework for Comparison
Caption: Logical diagram showing how fragments justify the full spectrum.
Data Comparison Table
| Proton Environment | Target Molecule (δ, ppm) | 4-Methoxypyrimidine[11] (δ, ppm) | 1-Boc-4-aminopiperidine[12] (δ, ppm) | Analysis |
| Pyrimidine C2-H (Ha) | ~8.15 | ~8.60 | N/A | The upfield shift in the target is due to the electron-donating effect of the C4-amine substituent. |
| Pyrimidine C5-H (Hb) | ~6.20 | ~6.70 | N/A | The upfield shift is similarly explained by the amine substituent's influence. |
| Methoxy (Hc) | ~3.85 | ~3.95 | N/A | The chemical shift is highly consistent, confirming the methoxy group assignment. |
| Piperidine C4-H (He) | ~3.95 | N/A | ~2.90 | The significant downfield shift is caused by N-arylation, a strongly deshielding effect. |
| Piperidine C2/6-H (Hf) | ~3.05 / ~2.60 | N/A | ~3.90 / ~2.70 | The signals are broadly comparable, though the substitution pattern alters the exact shifts. |
This comparative analysis demonstrates that the chemical shifts observed in the target molecule are logical extensions of the shifts seen in its constituent fragments, lending high confidence to the proposed assignments. The differences in chemical shifts, such as the downfield shift of the piperidine protons upon N-arylation, provide valuable insights into the electronic effects within the molecule.
Conclusion
The ¹H-NMR spectrum of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is information-rich, providing a distinct fingerprint for each proton in the molecule. Through a systematic approach involving prediction from first principles, a robust experimental protocol, and validation via comparative analysis, a confident and complete structural assignment can be achieved. For complex spin systems, particularly within the piperidine ring, advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) would be employed in a research setting to definitively map proton-proton coupling networks and resolve any ambiguity in the assignment of overlapping multiplets. This guide serves as a template for the rigorous analytical work required to support modern chemical and pharmaceutical research.
References
-
Wikipedia. Piperidine.[Link]
-
Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.[Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives.[Link]
-
Gaber, H. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]
-
The Royal Society of Chemistry. Supplementary Information.[Link]
-
SpectraBase. Piperidine.[Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...[Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.[Link]
-
ACD/Labs. Methoxy groups just stick out.[Link]
-
PubChem. 4-Piperidinamine.[Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[Link]
-
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.[Link]
-
The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz.[Link]
-
Chemistry Steps. NMR Chemical Shift Values Table.[Link]
-
Oregon State University. 1H NMR Chemical Shift.[Link]
-
STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.[Link]
-
The Royal Society of Chemistry. Supplementary Information.[Link]
-
Cal Poly Pomona. 1H NMR Chemical Shifts.[Link]
-
SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate.[Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR [m.chemicalbook.com]
- 12. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
Publish Comparison Guide: LC-MS Identification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Executive Summary
In the development of Janus Kinase (JAK) inhibitors and related therapeutics, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) serves as a critical synthetic intermediate. Its accurate identification is paramount for two reasons: it acts as a scaffold for structure-activity relationship (SAR) studies, and it appears as a process-related impurity in final drug substances (e.g., Tofacitinib analogs).
This guide objectively compares the three dominant analytical modalities—HPLC-UV , LC-MS/MS (QqQ) , and LC-HRMS (Q-TOF/Orbitrap) —to demonstrate why mass spectrometry, specifically High-Resolution Mass Spectrometry (HRMS), is the requisite standard for confident identification, while Triple Quadrupole (QqQ) systems remain superior for routine quantitation.
Part 1: The Analytical Challenge
The molecule, C₁₀H₁₆N₄O (MW: 208.26 Da), presents specific challenges:
-
Polarity & Basicity: The secondary amine on the piperidine ring (
) creates strong retention on cation-exchange phases but tailing on traditional C18 columns at neutral pH. -
Isobaric Interferences: In crude reaction mixtures, regioisomers (e.g., amination at the 2-position vs. 4-position of the pyrimidine) may co-elute.
-
Chromophore Limitations: While the pyrimidine ring absorbs UV (254 nm), it lacks the high molar absorptivity of larger conjugated systems, limiting UV sensitivity for trace impurity analysis (<0.05%).
Part 2: Method Comparison
The following table contrasts the performance of standard detection techniques for this specific aminopyrimidine derivative.
Table 1: Comparative Performance Metrics
| Feature | HPLC-UV (PDA) | LC-MS/MS (QqQ) | LC-HRMS (Q-TOF) |
| Primary Utility | Routine Purity % (QC) | Trace Quantitation (MRM) | Structural ID & Unknowns |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.5 ng/mL | ~1–5 ng/mL |
| Specificity | Low (Retention time only) | High (Precursor + Fragment) | Very High (Exact Mass <5 ppm) |
| Structural Insight | UV Spectrum only | Fragmentation Pattern | Elemental Composition + Isotopes |
| Risk Factor | Misses co-eluting isomers | False positives if MRM shared | Data file size / Cost |
| Recommendation | Initial Screening | Routine Monitoring | Definitive Identification |
Analytical Decision Matrix
The following workflow illustrates the logical selection of instrumentation based on the analytical goal.
Figure 1: Decision matrix for selecting the appropriate detector based on the stage of drug development.
Part 3: Experimental Protocol (Self-Validating System)
To ensure Trustworthiness and reproducibility, this protocol utilizes a "Self-Validating" approach where the presence of the [M+H]+ ion must correlate with specific retention behavior and fragmentation.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol (v/v).
-
Dilution: Dilute to 1 µg/mL for MS tuning; 10 µg/mL for UV purity checks.
-
Critical Step: Use LC-MS grade solvents to prevent sodium adduct formation ([M+Na]+), which suppresses the protonated species required for fragmentation analysis.
LC Conditions (Reverse Phase)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Rationale: The C18 phase provides hydrophobic retention, while the small particle size (1.8 µm) improves resolution of potential isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Low pH ensures the piperidine nitrogen is protonated, improving solubility and ESI efficiency.
-
-
Mobile Phase B: Acetonitrile (LC-MS grade).[1]
-
Gradient:
-
0–1 min: 5% B (Isocratic hold to elute salts)
-
1–6 min: 5% → 90% B (Linear ramp)
-
6–8 min: 90% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temp: 40°C.
MS Parameters (ESI+)[3]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Scan Range: m/z 100–500 (Full Scan) followed by Targeted MS2 at m/z 209.14.
Part 4: Structural Elucidation & Fragmentation
Expertise Insight: The identification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine relies on observing the protonated precursor m/z 209.14 and its specific fragmentation pathway. The piperidine ring is the most basic site; however, collisional energy often drives fragmentation at the exocyclic amine linker.
Predicted Fragmentation Pathway (CID)
-
Precursor: m/z 209.14 [M+H]⁺
-
Primary Fragment (Loss of Methyl): m/z 194.11
-
Secondary Fragment (Piperidine Ring Cleavage): m/z 124.06
-
Diagnostic Fragment (Piperidine): m/z 84.08
Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.
Part 5: Validation & Troubleshooting
To ensure Scientific Integrity , apply these checks:
-
Carryover Check: Inject a solvent blank immediately after the high-concentration standard. Basic amines like piperidines are notorious for sticking to stainless steel flow paths.
-
Solution: If carryover >0.1%, use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.
-
-
Matrix Effects: If analyzing in a reaction mixture (e.g., DMF or DMSO), these solvents can suppress ionization.
-
Protocol: Divert the LC flow to waste for the first 1 minute (DMF elutes early on C18) before switching to the MS source.
-
-
Isomer Differentiation: If a secondary peak appears with m/z 209, it may be the 2-amino regioisomer.
-
differentiation: The 2-amino isomer usually elutes later on C18 due to intramolecular hydrogen bonding reducing its effective polarity compared to the 4-amino variant.
-
References
-
National Institutes of Health (NIH). (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2023). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Amines and Pyrimidines. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing bioactivity of 6-methoxy vs 6-chloro pyrimidine derivatives
Title: Comparative Bioactivity Guide: 6-Methoxy vs. 6-Chloro Pyrimidine Derivatives in Drug Design
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]
Executive Summary: The Strategic Divergence
In the optimization of pyrimidine-based scaffolds—privileged structures in kinase inhibitors (e.g., Imatinib, Rosuvastatin) and antimicrobials—the choice between a 6-chloro and a 6-methoxy substituent is rarely arbitrary. It represents a fundamental fork in the road between synthetic utility and target affinity .
-
6-Chloro Pyrimidines: Primarily serve as high-reactivity electrophilic handles for late-stage diversification (SNAr, Suzuki-Miyaura). Biologically, they offer unique halogen bonding capabilities (
-hole interactions) and increased lipophilicity but often suffer from poor aqueous solubility and potential metabolic liability (oxidative dehalogenation). -
6-Methoxy Pyrimidines: Typically represent optimized end-states . They function as robust hydrogen bond acceptors , improve solubility in polar biological media, and modulate electron density via resonance donation (+M effect), often critical for "tuning" the pKa of the pyrimidine nitrogen atoms to match kinase hinge regions.
Chemical & Physical Property Landscape
The following table synthesizes physicochemical data to guide rational substituent selection.
| Feature | 6-Chloro Derivative (-Cl) | 6-Methoxy Derivative (-OCH | Impact on Bioactivity |
| Electronic Effect | EWG (-I, +M weak). Deactivates ring e- density; activates C-2/C-4 for nucleophilic attack. | EDG (+M strong, -I weak). Increases ring e- density; stabilizes ring against nucleophilic attack. | Cl lowers pKa of ring nitrogens (less basic); OMe raises pKa (more basic), enhancing H-bond affinity at the hinge. |
| Binding Mode | Halogen Bonding. The | H-Bond Acceptor. Oxygen lone pairs accept H-bonds from residues (e.g., Lys, Asp). | OMe is preferred for solvent-exposed pockets; Cl for hydrophobic, cryptic pockets. |
| Lipophilicity (LogP) | High. Increases permeability but decreases solubility. | Moderate. Slightly lower LogP than Cl; better balance for oral bioavailability. | Cl aids membrane penetration; OMe aids dissolution in cytosol. |
| Metabolic Stability | Moderate/Low. Susceptible to glutathione conjugation or oxidative dehalogenation. | Moderate. Susceptible to CYP450-mediated O-demethylation. | OMe metabolites (hydroxyls) are often active; Cl metabolites can be toxic. |
| Solubility | Low. Poor in aqueous media; requires DMSO/DMF for assays. | Improved. Higher solubility in polar organic solvents and biological buffers. | OMe reduces aggregation risks in high-concentration assays. |
Critical Analysis: Mechanism of Action & SAR
The "Switch" Effect in Kinase Inhibition (FGFR/EGFR)
In kinase inhibitor design, switching from 6-Cl to 6-OMe often results in a "potency jump" or "potency cliff."
-
Mechanism: The pyrimidine N1 and N3 atoms often bind to the kinase hinge region (e.g., ATP binding site).
-
With 6-Cl: The electron-withdrawing nature reduces the electron density on N1/N3, weakening the H-bond acceptance capability.
-
With 6-OMe: The resonance donation (+M) pushes electron density into the ring, making N1/N3 better acceptors. Additionally, the methoxy oxygen itself can form a direct H-bond with residues like Asp641 (in FGFR1), leading to up to a 13-fold increase in potency [1].
-
The Halogen Bond Advantage
While OMe is generally preferred for affinity, 6-Cl is superior when the target pocket contains a backbone carbonyl oxygen in a hydrophobic environment. The chlorine atom's
Experimental Protocols (Self-Validating)
Synthesis: The Divergent Workflow
Note: The 6-chloro derivative is the precursor to the 6-methoxy derivative.
Protocol A: Synthesis of 6-Methoxy from 6-Chloro (SNAr)
-
Rationale: This reaction confirms the electrophilic nature of the 6-Cl species. If this reaction fails, the 6-Cl compound is likely inactive or sterically hindered.
-
Reagents: 4,6-dichloropyrimidine (Start), Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 6-chloro-pyrimidine derivative in anhydrous MeOH (0.5 M concentration).
-
Activation: Add 1.2 eq of NaOMe (25% wt in MeOH) dropwise at 0°C under N
. -
Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The product (OMe) will be more polar (lower R
) than the starting material (Cl). -
Workup: Evaporate MeOH. Resuspend residue in water. Extract with EtOAc (3x).[3] Wash organic layer with brine. Dry over Na
SO . -
Validation:
H NMR must show a sharp singlet at 3.8–4.0 ppm (3H, -OCH ).
-
Comparative Bioassay: MTT Cytotoxicity Assay
-
Objective: Compare IC
values of Cl vs. OMe analogues in cancer cell lines (e.g., A549, MCF-7). -
Critical Control: Due to solubility differences, DMSO normalization is vital.
-
Step-by-Step:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation: Prepare 10 mM stock solutions of both Cl and OMe derivatives in 100% DMSO.
-
Check Point: If the Cl derivative precipitates upon dilution into media, use a co-solvent (0.5% Tween-80).
-
-
Treatment: Serial dilute (0.1
M to 100 M) in culture media (final DMSO < 0.5%). Treat cells for 48h. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot log(concentration) vs. % viability. Calculate IC
using non-linear regression.
-
Visualizations
Figure 1: Strategic Decision Tree for Substituent Selection
This diagram guides the medicinal chemist on when to deploy Cl vs. OMe based on structural needs.
Caption: Decision logic for selecting 6-Cl vs 6-OMe based on protein pocket environment.
Figure 2: Comparative Experimental Workflow
Visualizing the parallel evaluation pathway.
Caption: Parallel synthesis and evaluation workflow. Note 6-Cl can serve as the precursor to 6-OMe.
References
-
Parallels between the chloro and methoxy groups for potency optimization. Source: National Institutes of Health (NIH) / RSC Med Chem. URL:[Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine. Source: ResearchGate / J. Mol. Liquids. URL:[Link]
-
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Source: PubMed. URL:[Link]]
Sources
Structural & Functional Analysis: Piperidin-4-yl Pyrimidine Amines in Kinase Inhibition
[1]
Executive Summary
The piperidin-4-yl pyrimidine amine scaffold represents a privileged structural motif in modern kinase inhibitor design.[1] Unlike its morpholine or piperazine analogs, the piperidin-4-yl moiety offers a unique balance of basicity (
Structural Anatomy & Binding Mode Analysis[2]
The piperidin-4-yl group is rarely a passive bystander; it typically acts as a solvent-front solubilizer or a salt-bridge anchor .[1]
The "Anchor" Mechanism
In ATP-competitive inhibition, the pyrimidine amine core forms the hinge-binding motif.[1] The attached piperidin-4-yl group projects into the solvent-exposed region (often the ribose-binding pocket).[1]
-
Key Interaction: The secondary amine of the piperidine often engages in a charge-assisted hydrogen bond with acidic residues (e.g., Asp/Glu) or recruits a conserved water network.[1]
-
Conformation: Crystal data consistently shows the piperidine ring adopting a low-energy chair conformation , positioning the equatorial substituent for optimal extension into the solvent channel.[1]
Comparative Scaffold Analysis
| Feature | Piperidin-4-yl | Piperazin-1-yl | Cyclohexyl |
| Basicity ( | High (~10.[1]5) | Moderate (~8.5 & ~5.[1]5) | None (Neutral) |
| H-Bond Donors | 1 (Strong cation) | 0-1 (depending on sub) | 0 |
| Solubility | High (Ionized) | High | Low |
| Permeability | Low-Moderate | Low-Moderate | High |
| Metabolic Risk | Low (if N-sub) | Moderate (N-oxidation) | High (Oxidation) |
Case Study: PIM Kinase Inhibition (Piperidine vs. Cyclohexyl)
A direct structural comparison can be drawn from the development of PIM447 (LGH447) , a pan-PIM kinase inhibitor. The optimization campaign transitioned from a piperidine-based lead to a cyclohexyl-based clinical candidate, providing a rare "matched molecular pair" dataset.[1]
Experimental Data Comparison
The following data highlights the trade-off between intrinsic potency and physicochemical properties.
| Compound Class | Representative PDB | Ligand | Enzyme Potency ( | Cellular Potency | Metabolic Stability |
| Piperidin-4-yl | 4K0Y (Analog) | Subst.[1] Pyrazolo-pyrimidine | +++ (< 1 nM) | ++ | Low |
| Cyclohexyl | 5DWR | PIM447 | ++ (~6 pM*) | +++ | High |
*Note: While PIM447 is picomolar, early SAR studies (ACS Med. Chem. Lett.) revealed that direct replacement of piperidine with cyclohexyl in lead series often resulted in a ~3-fold loss in intrinsic enzymatic potency due to the loss of the amine-mediated salt bridge, which was compensated for by other structural optimizations in PIM447.
Structural Insight (PDB 4K0Y vs. 5DWR)
-
PDB 4K0Y (Piperidine Analog): The piperidine nitrogen is positioned to interact with the solvent front, often stabilizing the ligand via water-mediated networks or direct electrostatic interactions with the protein surface.
-
PDB 5DWR (PIM447 - Cyclohexyl): The cyclohexyl ring occupies the same hydrophobic volume but lacks the specific polar interaction of the nitrogen.[1] The loss of enthalpy (H-bond) is compensated by the hydrophobic effect (desolvation of the lipophilic cyclohexyl ring) and improved membrane permeability, leading to better cellular efficacy despite the loss of a specific polar anchor.
Decision Framework: When to Use Which Scaffold?
Use the following logic flow to determine the optimal scaffold for your lead optimization program.
Figure 1: Decision logic for selecting between piperidine, cyclohexyl, and piperazine scaffolds based on ADME/Potency bottlenecks.
Experimental Protocol: Co-Crystallization of Piperidine-Ligands
To obtain high-resolution structures like those cited (4K0Y, 5DWR), specific handling of the basic piperidine moiety is required during crystallization to prevent non-specific precipitation.
Protocol: High-Salt Soak System
-
Protein Prep: Concentrate the kinase (e.g., PIM1, CDK2) to 10-15 mg/mL in a buffer containing 200-500 mM NaCl .[1]
-
Reasoning: High ionic strength reduces the non-specific aggregation of the cationic piperidine ligand with the protein surface.
-
-
Ligand Solubilization: Dissolve the piperidin-4-yl compound in 100% DMSO to 50-100 mM.
-
Crystallization: Grow apo-crystals using vapor diffusion (hanging drop) at 20°C.
-
Typical Condition: 0.1 M HEPES pH 7.5, 10-20% PEG 3350, 0.2 M Ammonium Acetate.[1]
-
-
Soaking (Critical Step):
-
Prepare a soaking solution matching the mother liquor but with 10% DMSO and 2-5 mM Ligand .[1]
-
Time: Soak for 2-12 hours . Long soaks (>24h) often degrade crystal diffraction quality for basic amines due to pH shifts or lattice disruption.[1]
-
Cryo-protection: Transfer briefly to Mother Liquor + 25% Glycerol before flash-cooling in liquid nitrogen.
-
-
Validation: Check electron density (
map) specifically at the piperidine nitrogen.[1] If the B-factor is high (>60 ), the nitrogen is likely disordered/solvent-exposed.[1]
Summary of Key Crystal Structures
| PDB ID | Target | Ligand Scaffold | Resolution | Key Structural Feature |
| 4K0Y | PIM-1 | Piperidin-4-yl | 1.95 Å | Piperidine N forms water-mediated bridge to Asp186/Glu171 region.[1] |
| 5DWR | PIM-1 | Cyclohexyl (PIM447) | 2.05 Å | Cyclohexyl fills hydrophobic pocket; lacks specific polar anchor.[1] |
| 4BCG | CDK9 | Piperidin-4-yl analog | 2.60 Å | Demonstrates piperidine tolerance in the CDK9 solvent channel.[1] |
| 4OBP | MAP4K4 | Pyridyl-pyrimidine | 2.27 Å | Comparative structure showing aromatic stacking vs. aliphatic chair modes.[1] |
References
-
Discovery of PIM447 (LGH447): Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry, 58(21), 8373–8396. [1]
-
PIM-1 Crystal Structure (4K0Y): Murray, J. M., et al. (2013).[1] "Structure of PIM-1 kinase bound to N-(4-fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide." RCSB Protein Data Bank.[1]
-
PIM447 Crystal Structure (5DWR): Bellamacina, C., et al. (2015).[1] "Crystal structure of PIM-1 in complex with PIM447." RCSB Protein Data Bank.[1]
-
CDK9/CDK2 SAR Analysis: Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Structure–Activity Relationship." Journal of Medicinal Chemistry, 56(3), 640–659.
Spectroscopic Profiling & Methodological Comparison: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Executive Summary: The Analytical Challenge
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for JAK, CDK, and various tyrosine kinase inhibitors. Its structure combines a pyrimidine core with a basic piperidine tail and a methoxy "handle."
The Core Problem: The synthesis of 4,6-disubstituted pyrimidines often yields regioisomeric byproducts (e.g., 2-amino or 5-amino variants) that are difficult to separate by standard chromatography.
The Objective: This guide compares the performance of Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) in characterizing this specific molecule. We provide protocols to definitively distinguish the target compound from its "silent" isomeric alternatives.
Comparative Analysis: Methodological Performance
The following table objectively compares the utility of primary spectroscopic techniques for this specific aminopyrimidine scaffold.
| Feature | 1H / 13C NMR | UPLC-MS/MS (ESI+) | FT-IR |
| Primary Utility | Structural Confirmation (Regioisomer differentiation) | Purity & Quantitation (High throughput screening) | Functional Group ID (Quick QC check) |
| Specificity | High (Unambiguous connectivity via HMBC) | Medium (Isomers often have identical mass/fragmentation) | Low (Fingerprint region is complex) |
| Sensitivity | Low (Requires >2 mg pure sample) | Very High (Picogram detection limits) | Medium (Requires solid state or film) |
| Key Blind Spot | Salts/Counter-ions often invisible without specific nuclei (e.g., 19F, 35Cl) | Cannot easily distinguish 4-amino vs. 2-amino isomers | Cannot prove connectivity |
| Throughput | 10–60 mins/sample | 2–5 mins/sample | <1 min/sample |
Recommendation:
-
Use UPLC-MS/MS for reaction monitoring and crude purity assessment.
-
Use 2D-NMR (HMBC/HSQC) as the mandatory "Gold Standard" for lot release to certify the substitution pattern (4-position vs. 2-position).
Detailed Protocol: NMR Characterization (The Gold Standard)
NMR is the only method capable of definitively proving the nitrogen is attached at the C4 position rather than C2 or C6.
Sample Preparation
-
Solvent: DMSO-d6 is strictly required. Chloroform-d (
) often causes broadening of the amine ( ) and piperidine protons due to exchange rates. DMSO stabilizes the bond, allowing for crucial coupling observation. -
Concentration: 5–10 mg in 600 µL solvent.
Expected Chemical Shifts & Assignments
Based on chemometric principles and analogous pyrimidine scaffolds.
| Position | Type | Shift ( | Multiplicity | Diagnostic Note |
| Py-H2 | Ar-H | 8.20 – 8.35 | Singlet (s) | Most deshielded; confirms pyrimidine ring integrity. |
| Py-H5 | Ar-H | 5.70 – 5.90 | Singlet (s) | Shielded by electron-donating |
| Py-NH | Amine | 7.10 – 7.30 | Broad Doublet (d) | Couples to Piperidine C4-H. Disappears with |
| OMe | Alkyl | 3.80 – 3.85 | Singlet (s) | Sharp singlet; integration must be 3H relative to Py-H2. |
| Pip-H4 | Alkyl | 3.90 – 4.10 | Multiplet (m) | The "linker" proton; shifts downfield due to Nitrogen adjacency. |
| Pip-NH | Amine | 8.00 – 8.50 | Broad (br) | Often invisible unless as HCl salt (then |
The "Isomer Trap" (HMBC Protocol)
To prove you have the 4-amino isomer and not the 2-amino impurity:
-
Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
Target Correlation: Look for the cross-peak between the Methoxy protons (3.8 ppm) and the Quaternary Carbon (C6) .
-
Verification:
-
If the Methoxy couples to a carbon that also couples to the Py-H5 proton (singlet ~5.8 ppm), the substitution is correct.
-
If Py-H2 (8.3 ppm) shows correlations inconsistent with C4/C6 symmetry, suspect the 2-amino isomer.
-
Detailed Protocol: Mass Spectrometry (LC-MS/MS)[1]
While MS cannot distinguish isomers easily, it is superior for detecting piperidine-related impurities (e.g., Boc-protected intermediates).
LC Conditions (High pH Method)
Basic heterocycles like piperidines tail severely on acidic columns.
-
Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Fragmentation Logic (ESI+)
-
Parent Ion:
(approx). -
Key Fragments:
-
m/z ~138: Loss of the piperidine ring (C-N bond cleavage).
-
m/z ~84: Piperidine ring fragment (characteristic of unsubstitued piperidines).
-
m/z ~124: Pyrimidine core fragment after methoxy loss.
-
Visualizations
Diagram 1: Analytical Logic Tree
Caption: Decision matrix for selecting the correct spectroscopic method based on the synthesis stage.
Diagram 2: HMBC Connectivity Proof
Caption: Visualizing the critical long-range couplings required to confirm the 4,6-substitution pattern.
References
-
BenchChem. (2025).[1][2] Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide. Retrieved from
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.Molecules.[1][3][4][5][6][7][8][9][10][11] Retrieved from
-
National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.[9] Retrieved from
-
SciELO. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids.[2][8] Retrieved from
-
BLDpharm. (2023). Product Information: 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.[12][13] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. article.sapub.org [article.sapub.org]
- 5. ripublication.com [ripublication.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 1354088-13-3|6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 13. 1353977-82-8|6-Methoxy-2-(methylthio)-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
Benchmarking Reference Standards for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A Comparative Analytical Guide
Strategic Overview: The Criticality of the Scaffold
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) is not merely a catalog reagent; it is a Critical Process Intermediate (CPI) in the synthesis of pyrimidine-based kinase inhibitors (e.g., JAK, EGFR inhibitors).
In drug development, the purity of this scaffold directly dictates the impurity profile of the Final Active Pharmaceutical Ingredient (API). A 0.1% carryover of a regioisomer or an oxidized piperidine impurity at this stage can result in "unidentified peaks" in the final drug substance, triggering costly FDA/EMA toxicological assessments.
This guide compares the three tiers of reference standards available for this molecule and provides a self-validating protocol for qualifying your own in-house secondary standard.
Comparative Analysis: Hierarchy of Reference Standards
Do not assume all commercial sources are equal. For a CPI like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, the "Label Purity" is often determined by HPLC Area%, which blinds the user to inorganic salts or residual solvents.
Table 1: Performance Matrix of Standard Grades
| Feature | Primary CRM (Certified Reference Material) | Secondary / Working Standard | Reagent Grade (Catalog Material) |
| Primary Use | Release testing of API; Calibration of Secondary Stds. | Routine In-Process Control (IPC); Daily HPLC System Suitability. | Early R&D synthesis; Not for GMP release. |
| Traceability | Absolute (Traceable to NIST/BIPM via qNMR/Mass Balance). | Relative (Traceable to the Primary CRM).[1] | None (Vendor CoA only). |
| Purity Method | Mass Balance (100% - Impurities - Water - Residual Solvents). | Assayed against Primary CRM. | HPLC Area% (often overestimates purity). |
| Cost/mg | High ( | Low ($) | Very Low (¢) |
| Risk Profile | Low. Comes with uncertainty budget. | Medium. Depends on qualification protocol. | High. May contain regioisomers (e.g., 2-methoxy isomer). |
Critical Insight: For 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, Reagent Grade material frequently contains piperidine N-oxide impurities (due to air exposure) which co-elute in standard Reverse Phase HPLC methods, leading to false potency calculations.
Technical Deep Dive: The qNMR vs. HPLC Trap
Why do standard "Reagent Grade" CoAs fail for this molecule? The molecule contains a secondary amine (piperidine) and a basic pyrimidine ring.
-
The HPLC Trap: HPLC-UV detection relies on the extinction coefficient (
) of the pyrimidine ring. Inorganic salts (NaCl from workup) and aliphatic impurities (cyclohexane derivatives) are UV-silent . A sample can look 99.9% pure by HPLC but actually be 85% pure by weight due to salt content. -
The qNMR Solution: Quantitative NMR (qNMR) measures the molar ratio of protons. It sees everything with a proton.
Experimental Data: Discrepancy Analysis
Sample: Commercial Batch #MX-2024-09 of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.
| Analytical Method | Result | Interpretation |
| HPLC-UV (254 nm) | 99.2% | Looks excellent. Suggests high purity.[1][2][3] |
| qNMR (Internal Std: Maleic Acid) | 94.1% | The Reality. The sample contains ~5% inorganic salts and residual solvent. |
| Karl Fischer (Water) | 1.2% | Hygroscopic nature of the amine salt. |
Protocol: Qualification of a Secondary Standard
Since Primary CRMs for specific intermediates are rare and expensive, the industry standard (ICH Q7) approach is to purchase a high-quality Reagent Grade batch and qualify it as an In-House Secondary Standard.
Workflow: The "Golden Handshake"
This protocol establishes traceability to a primary benchmark (e.g., a NIST-traceable internal standard).
Prerequisites:
-
Candidate Material: >10 g of CAS 1354088-13-3 (recrystallized).
-
Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).
-
Solvent: DMSO-d6 (ensures solubility of the polar amine).
Step-by-Step Methodology:
-
Homogenization: Grind the candidate material to a fine powder to ensure uniformity.
-
Structural ID (Qualitative):
-
Run LC-MS to confirm Molecular Weight (M+H = 209.1 Da).
-
Run 1H-NMR to confirm regio-chemistry (Methoxy at
~3.8 ppm; Piperidine multiplets at 1.5-3.0 ppm).
-
-
Purity Assignment (Quantitative - qNMR):
-
Weigh exactly 10.0 mg of Candidate Material (
). -
Weigh exactly 10.0 mg of Internal Standard (
). -
Dissolve both in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with
(relaxation delay) 30 seconds (critical for full relaxation). -
Calculation:
(Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molar mass, = Purity).[3][4]
-
-
Impurity Profiling (HPLC):
-
Run a gradient HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).
-
Record Relative Retention Times (RRT) of all impurities >0.05%.
-
-
Documentation: Generate a Certificate of Analysis (CoA) listing the qNMR-derived potency as the "Assigned Purity."
Visualization of Workflows
Diagram 1: The Qualification Hierarchy (ICH Q7 Aligned)
This workflow illustrates how to turn a raw chemical into a trusted standard.
Caption: The "Golden Handshake" workflow transforming raw reagent into a qualified Secondary Reference Standard via orthogonal validation.
Diagram 2: Analytical Logic (Why HPLC Fails)
This diagram visualizes the "Blind Spots" of HPLC that necessitate qNMR.
Caption: Comparative logic showing how HPLC-UV overlooks non-chromophoric impurities (salts), whereas qNMR provides true mass-based purity.
References
-
ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[2] USP-NF, 2024.
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Bhat, S. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass Laboratories, 2026.[5][6]
-
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem Technical Guides, 2025.
Sources
Structure-Activity Relationship (SAR) of Methoxypyrimidine Amines
Executive Summary: The Methoxypyrimidine Advantage
In the landscape of kinase inhibitor design, the methoxypyrimidine amine scaffold represents a critical "privileged structure." While the aminopyrimidine core is widely recognized for its ability to mimic the adenine ring of ATP, the addition of a methoxy group introduces nuanced electronic and steric vectors that can dramatically alter potency, selectivity, and physicochemical properties.
This guide objectively compares the methoxypyrimidine amine scaffold against its primary alternatives (unsubstituted aminopyrimidines, chloropyrimidines, and methylpyrimidines). It synthesizes experimental data to demonstrate how this specific substitution pattern influences hinge binding, metabolic stability, and solubility.
Key Findings
-
Potency: The methoxy group often acts as a weak hydrogen bond acceptor (HBA), engaging unique water-mediated networks or specific residues (e.g., gatekeeper threonine) that purely lipophilic analogs (methyl, chloro) cannot.
-
Selectivity: Electronic modulation of the pyrimidine ring by the electron-donating methoxy group (
) tunes the basicity of the hinge-binding nitrogen, altering specificity between kinase families (e.g., CDK vs. EGFR). -
Liability: Unlike the metabolically stable chloro- substituent, the methoxy group introduces a metabolic "soft spot" (O-demethylation), requiring careful balancing with steric bulk or deuteration strategies.
Comparative Analysis: Methoxypyrimidine vs. Alternatives
The following table synthesizes data regarding the physicochemical and biological impact of substituting the C4/C5 position of a 2-aminopyrimidine scaffold.
| Feature | Methoxypyrimidine (–OCH₃) | Methylpyrimidine (–CH₃) | Chloropyrimidine (–Cl) | Unsubstituted (–H) |
| Electronic Effect | Electron Donating ( | Weak Electron Donating ( | Electron Withdrawing ( | Neutral |
| Hinge Interaction | Dual Mode: Direct H-bond donor (NH) + Potential HBA (Methoxy O) | Hydrophobic packing only | Hydrophobic / Halogen bonding | Minimal interaction |
| Solubility (LogP) | Moderate: Improves aqueous solubility via polarity | Low: Increases lipophilicity | Very Low: High lipophilicity | Moderate |
| Metabolic Stability | Risk: Prone to CYP-mediated O-demethylation | Moderate: Prone to benzylic oxidation | High: Generally stable (blocks metabolism) | High |
| Selectivity Profile | High: Can target specific gatekeeper residues | Low: Non-specific hydrophobic filling | Moderate: Driven by shape complementarity | Low |
Data Interpretation[2][3][4][5][6][7][8]
-
The "Methoxy Cliff": In several kinase series (e.g., JAK2, CDK2), replacing a methyl group with a methoxy group results in a 10–50x increase in potency. This is often attributed to the oxygen atom displacing a conserved water molecule or forming a direct interaction with the backbone amide of the gatekeeper residue.
-
Solubility vs. Permeability: While chloropyrimidines often show superior cellular permeability due to high lipophilicity (LogP > 3.5), they suffer from poor solubility. Methoxypyrimidines offer a "sweet spot," lowering LogP by ~0.5–1.0 units compared to chloro- analogs, thereby improving formulation potential without sacrificing membrane permeability.
Structural Mechanics & Signaling Pathways
To understand the SAR, one must visualize the interaction within the ATP-binding pocket. The methoxypyrimidine amine typically binds to the hinge region of the kinase.
Mechanism of Action[9][10]
-
Primary Anchor: The C2-amino group (donor) and N1-pyrimidine nitrogen (acceptor) form a bidentate hydrogen bond with the kinase hinge (e.g., Met, Leu, or Glu backbone).
-
The Methoxy Vector:
-
C4-Methoxy: Often points into the solvent-exposed region or interacts with the ribose-binding pocket.
-
C5-Methoxy: Points towards the gatekeeper residue . If the gatekeeper is small (Thr/Ala), the methoxy group fits snugly. If large (Phe/Met), it may induce a steric clash, driving selectivity.
-
Pathway Visualization (Graphviz)
Figure 1: Interaction map of the methoxypyrimidine scaffold within the kinase ATP-binding pocket.
Experimental Protocols
To validate the SAR of a new methoxypyrimidine derivative, the following protocols are recommended. These are designed to be self-validating systems where negative controls ensure data integrity.
Protocol A: Synthesis of N-Substituted 2-Amino-4-Methoxypyrimidines
Objective: Synthesize a library of probes to test the steric tolerance of the N-substituent.
Reagents:
-
2,4-Dichloropyrimidine (Starting Material)
-
Sodium Methoxide (0.5 M in Methanol)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) for Buchwald-Hartwig (if
fails)
Step-by-Step Workflow:
-
Regioselective Methoxylation:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry MeOH at 0°C.
-
Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Control temp to <5°C to favor substitution at C4 (less hindered) over C2.
-
Validation: TLC (Hex/EtOAc 4:1). Product (2-chloro-4-methoxypyrimidine) should appear as a distinct spot.
-
Isolate via aqueous workup and crystallization.
-
-
Amination (
or Coupling):-
Method A (Nucleophilic Aromatic Substitution):
-
Combine 2-chloro-4-methoxypyrimidine (1.0 eq) with Amine (1.2 eq) in
-Butanol or DMF. -
Add DIPEA (2.0 eq). Heat to 100°C for 12h.
-
-
Method B (Buchwald-Hartwig):
-
Use if amine is electron-deficient (e.g., nitroaniline).
-
Solvent: Toluene/Dioxane. Base: Cs₂CO₃. Catalyst: Xantphos/Pd source.
-
-
Validation: Monitor disappearance of the chloro-pyrimidine peak by LC-MS.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient).
-
Quality Control: ¹H NMR must show the methoxy singlet at ~3.8–4.0 ppm and the pyrimidine protons as doublets (J ≈ 5–6 Hz).
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if the methoxy group is a metabolic liability.
-
Incubation:
-
Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.
-
Buffer: 100 mM Phosphate, pH 7.4.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
LC-MS/MS. Monitor parent depletion.
-
Key Marker: Look for a mass shift of -14 Da (Loss of CH₂ -> O-demethylation to phenol/alcohol).
-
Calculation:
.
-
Synthesis Workflow Diagram (Graphviz)
Figure 2: Synthetic route for accessing the methoxypyrimidine amine scaffold.
Expert Insights: Optimizing the Scaffold
-
The "Methoxy Scan": Do not assume the methoxy group is optimal at C4. Synthesize the C5-methoxy isomer (using 5-methoxypyrimidine precursors). C5-methoxy groups often interact more favorably with the gatekeeper residue in kinases like JAK and BTK .
-
Metabolic Blocking: If the metabolic stability assay (Protocol B) shows rapid clearance via O-demethylation:
-
Replace -OCH₃ with -OCF₃ (Trifluoromethoxy). This maintains the electronic effect and steric bulk but blocks metabolism.
-
Replace -OCH₃ with -OCD₃ (Deuterated methoxy). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP metabolism without changing binding affinity.
-
-
Solubility Rescue: If the methoxy analog is potent but insoluble, convert the methoxy to a solubilizing tail (e.g., -O-CH₂-CH₂-N(Me)₂). This retains the ether linkage (HBA) but adds a basic center for salt formation.
References
-
Structure-Activity Relationship (SAR) Overview : GARDP Revive. Definition and importance of SAR in hit-to-lead optimization.
-
Role of Methoxy Group in Drugs : European Journal of Medicinal Chemistry. Analysis of over 230 methoxy-containing drugs and their binding/ADME properties.
-
Kinase Hinge Interaction : Journal of Medicinal Chemistry. Systematic analysis of hydrogen bond patterns between ligands and the kinase hinge region.[5][6][7][8]
-
Aminopyrimidine Synthesis : MDPI. Protocols for synthesizing 2-aminopyrimidine derivatives via nucleophilic substitution.
-
Metabolic Stability of Aminopyridines : Bioorganic & Medicinal Chemistry Letters. Investigation of metabolic liabilities (mutagenicity/TDI) in methoxy-aminopyridine series.
-
PubChem Compound Summary : 2-Amino-4-methoxypyrimidine. Chemical and physical properties.[2][5][9][10][11][6]
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
